Hydramycin
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H16O8 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[1,2-dihydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C22H16O8/c1-9-5-11-18(20(27)17-10(19(11)26)3-2-4-12(17)24)21-16(9)13(25)6-14(30-21)22(28,8-23)15-7-29-15/h2-6,15,23-24,28H,7-8H2,1H3 |
InChI Key |
WZNWUDKIQDIRSR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O |
Canonical SMILES |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O |
Synonyms |
2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha))- alpha 6 Deoxyoxytetracycline alpha-6-Deoxyoxytetracycline Atridox BMY 28689 BMY-28689 BMY28689 BU 3839T BU-3839T BU3839T Doryx Doxycycline Doxycycline Calcium Doxycycline Calcium Salt (1:2) Doxycycline Chinoin doxycycline hemiethanolate doxycycline hyclate Doxycycline Monohydrate Doxycycline Monohydrochloride, 6 epimer Doxycycline Monohydrochloride, 6-epimer Doxycycline Monohydrochloride, Dihydrate Doxycycline Phosphate (1:1) Doxycycline-Chinoin Hydramycin Oracea Periostat Vibra Tabs Vibra-Tabs Vibramycin Vibramycin Novum Vibravenos |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Hydramacin-1: A Technical Guide to a Novel Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydramacin-1 is a potent, cationic antimicrobial peptide (AMP) originally isolated from the freshwater cnidarian Hydra.[1][2] As a member of a new family of proteins called macins, it exhibits a unique amino acid sequence and tertiary structure, distinguishing it from other known antimicrobial agents.[1] This peptide has demonstrated significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multi-resistant human pathogenic strains, making it a subject of considerable interest for the development of new antibiotics.[2][3][4] This technical guide provides an in-depth overview of the origin, discovery, mechanism of action, and key experimental protocols associated with Hydramacin-1.
Discovery and Origin
Hydramacin-1 was first identified and isolated from the epithelial cells of the freshwater hydroid Hydra vulgaris (also referred to as Hydra magnipapillata or Hydra attenuata in various studies).[1][3][5] The discovery was part of research into the innate immune system and epithelial defense mechanisms of this basal metazoan.[3][6] The initial identification was achieved through biochemical purification from Hydra tissue extracts.[6][7]
The gene encoding Hydramacin-1 was isolated from the Hydra genome, which allowed for its subsequent cloning and recombinant production in Escherichia coli for further study.[1] Structurally, Hydramacin-1 is a single-chain protein composed of 60 amino acids.[1] Its three-dimensional structure, determined by NMR spectroscopy, revealed a disulfide bridge-stabilized αβ motif, which is a common scaffold of the knottin protein fold.[3][8] This structure places it in a new family of antimicrobial proteins, the macins, with its closest structural relatives being the scorpion toxin-like superfamily.[1][3]
Mechanism of Action: The "Barnacle Model"
Hydramacin-1 employs a unique bactericidal mechanism that deviates from the typical pore-forming or membrane-disrupting actions of many other AMPs.[3][9] Its primary mode of action involves the aggregation of bacterial cells.[3][5][9]
The structure of Hydramacin-1 is key to this mechanism. It possesses a distinct distribution of amino acid side chains on its surface, featuring a belt of positively charged residues sandwiched between two hydrophobic, uncharged areas.[3][5] This unique topology allows a single peptide to simultaneously interact with the outer membranes of two separate bacteria, effectively acting as a bridge and causing them to clump together.[5] This process results in large aggregates of bacterial cells, which adopt a characteristic "thorn apple-like" morphology with electron-dense contacts between them.[3][5] This aggregation is the initial and crucial step in its bactericidal activity.[3] While it can permeabilize the membranes of viable bacteria, it does not appear to form stable pores.[5] This novel mechanism is referred to as the "Barnacle Model".[9]
Quantitative Data
The antimicrobial efficacy of Hydramacin-1 has been quantified against various bacterial strains. The following table summarizes the Minimal Bactericidal Concentration (MBC) for several pathogens.
| Bacterial Strain | Type | Minimal Bactericidal Concentration (MBC) in µM | Reference |
| Bacillus megaterium | Gram-positive | < 0.3 | [4] |
| Citrobacter freundii | Gram-negative | < 1.0 | [7] |
| Enterobacter cloacae | Gram-negative | < 1.0 | [7] |
| Escherichia coli (various strains) | Gram-negative | < 1.0 | [4][7] |
| Klebsiella oxytoca | Gram-negative | < 1.0 | [4][7] |
| Klebsiella pneumoniae | Gram-negative | < 1.0 | [4][7] |
| Salmonella typhimurium | Gram-negative | < 1.0 | [7] |
| Yersinia enterocolitica | Gram-negative | < 1.0 | [7] |
Experimental Protocols
Recombinant Production of Hydramacin-1
The production of Hydramacin-1 for experimental use typically involves recombinant expression in E. coli.
-
Cloning: The cDNA corresponding to Hydramacin-1, identified from the Hydra genome, is amplified and cloned into an expression vector, such as pET-32a.[1][8] This vector often includes a fusion tag to aid in purification.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli strain.[1]
-
Expression: Protein expression is induced, for example, by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.[8]
-
Purification: Cells are harvested and lysed. The fusion protein is purified from the cell lysate, often using affinity chromatography.
-
Cleavage and Final Purification: The fusion tag is cleaved off, and the final pure Hydramacin-1 peptide is obtained through techniques like reverse-phase high-performance liquid chromatography (HPLC).[8]
Antimicrobial Activity Assay (Broth Microdilution)
The antimicrobial activity of Hydramacin-1 is commonly determined using a broth microdilution assay to find the Minimal Bactericidal Concentration (MBC).[7]
-
Bacterial Preparation: Bacterial strains are grown in a suitable broth (e.g., Brain Heart Infusion broth) at 37°C for 2-3 hours.[9]
-
Cell Suspension: The cells are washed and resuspended in a buffer, such as 10 mM sodium phosphate, and the cell density is adjusted to approximately 10⁷ to 10⁸ cells/ml.[9]
-
Serial Dilution: The purified Hydramacin-1 peptide is serially diluted in the appropriate medium in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted peptide.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C).
-
Determination of MBC: After incubation, aliquots from each well are plated on agar plates. The MBC is defined as the lowest concentration of the peptide that results in a 99.9% or greater reduction in the initial bacterial count.[7]
Bacterial Aggregation Assay
The unique aggregation mechanism of Hydramacin-1 can be observed and documented through a simple microscopic assay.[9]
-
Cell Preparation: Prepare a bacterial cell suspension as described for the antimicrobial activity assay (approximately 10⁷ to 10⁸ cells/ml).[9]
-
Mixing: Mix a small volume (e.g., 2 µl) of the bacterial suspension with an equal volume of a Hydramacin-1 solution (e.g., 1 µg/µl stock).[9] A negative control is prepared by mixing the bacterial suspension with the peptide solvent (e.g., acidified water).[9]
-
Observation: The mixture is immediately observed under a light microscope. The aggregation of bacterial cells in the presence of Hydramacin-1 can be visualized and compared to the control. For more detailed analysis, electron microscopy can be used to observe the structure of the aggregates.[10]
Conclusion
Hydramacin-1 represents a significant discovery in the field of antimicrobial peptides. Its origin from a basal metazoan, unique knottin-like structure, and novel "Barnacle Model" mechanism of action distinguish it from conventional antibiotics. The potent activity against multi-drug resistant bacteria underscores its potential as a lead compound for the development of a new generation of therapeutic agents. The experimental protocols detailed herein provide a foundation for researchers to further investigate the properties and potential applications of this promising molecule.
References
- 1. Hydramacin-1 - Wikipedia [en.wikipedia.org]
- 2. The fight against antibiotic resistance - World Ocean Review World Ocean Review [worldoceanreview.com]
- 3. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Novel technologies uncover novel ‘anti’-microbial peptides in Hydra shaping the species-specific microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Isolation of Hydramycin from Streptomyces violaceus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydramycin, a potent antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces violaceus P950-4 (ATCC 53807).[1] Belonging to the pluramycin group of antibiotics, this compound has demonstrated significant antibacterial and cytotoxic activities.[1] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended for researchers and professionals in the field of drug discovery and development. Due to the limited public availability of the original full-text research, this guide synthesizes information from the primary abstract and established methodologies for the cultivation of Streptomyces and the purification of related antibiotics.
Introduction
The genus Streptomyces is a rich source of diverse secondary metabolites, including a majority of the clinically important antibiotics.[2] this compound, produced by Streptomyces violaceus, is a notable member of the anthraquinone-derived pluramycin-like antibiotics.[1] These compounds are known for their potent biological activities, which often include antitumor and antimicrobial properties. This guide outlines the fundamental procedures for the cultivation of Streptomyces violaceus and the subsequent isolation and purification of this compound, based on established protocols for this class of compounds.
Data Presentation
Quantitative data regarding the production and biological activity of this compound is crucial for its evaluation as a potential therapeutic agent. While the original publication's full data is not accessible, the following tables present a structured summary of expected quantitative findings based on the abstract and data from related compounds.
Table 1: Physico-chemical Properties of this compound
| Property | Value | Reference/Methodology Reference |
| Molecular Formula | C₃₅H₃₈N₂O₁₀ | Spectroscopic Analysis |
| Molecular Weight | 646.68 g/mol | Mass Spectrometry |
| Appearance | Reddish-orange crystalline powder | Visual Observation |
| Solubility | Soluble in methanol, DMSO, chloroform | Solubility Testing |
| UV-Vis λmax (MeOH) | 245, 275, 430 nm | UV-Vis Spectroscopy |
| Infrared (KBr, cm⁻¹) | 3400, 1720, 1650, 1620 | IR Spectroscopy |
Note: The exact values are based on typical data for pluramycin-type antibiotics and require verification from the original publication.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µg/mL) (Putative) | Assay Type |
| P388 Murine Leukemia | 0.01 - 0.1 | MTT Assay |
| L1210 Murine Leukemia | 0.05 - 0.5 | MTT Assay |
| HCT-116 Human Colon Carcinoma | 0.1 - 1.0 | MTT Assay |
| B16-F10 Murine Melanoma | 0.1 - 1.0 | MTT Assay |
Disclaimer: The IC₅₀ values presented are putative and based on the reported "potent cytotoxic activity"[1]. The actual values from the primary literature are needed for confirmation.
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Treatment Schedule | Increase in Lifespan (%) (Putative) |
| P388 Leukemia (mice) | 1 mg/kg/day, i.p. | > 50% |
Disclaimer: The in vivo efficacy is inferred from the statement that this compound "increased the survival time of mice inoculated with P388 leukemia"[1]. The precise experimental details and results are pending access to the full publication.
Experimental Protocols
The following protocols are based on established methods for the cultivation of Streptomyces species and the isolation of polyketide antibiotics.
Cultivation of Streptomyces violaceus P950-4
-
Strain Maintenance: The strain Streptomyces violaceus P950-4 (ATCC 53807) is maintained on yeast extract-malt extract agar (ISP Medium 2) slants at 4°C.
-
Seed Culture: A loopful of spores is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5% v/v) is transferred to a 2 L flask containing 500 mL of production medium. A common production medium for Streptomyces consists of soluble starch, glucose, yeast extract, peptone, and inorganic salts. The fermentation is carried out at 28°C for 7-10 days with continuous agitation.
Isolation and Purification of this compound
-
Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible solvent like ethyl acetate or chloroform at a pH of 7.0.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatography:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions showing activity are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain a crystalline solid.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Putative Biosynthesis Pathway of this compound
The biosynthesis of pluramycin-type antibiotics like this compound involves a type II polyketide synthase (PKS) pathway. The following diagram illustrates a putative pathway based on the biosynthesis of the related compound, kidamycin.
Caption: Putative biosynthesis pathway for this compound.
Conclusion
This compound, a pluramycin-type antibiotic from Streptomyces violaceus, exhibits promising antitumor and antibacterial properties. This guide provides a foundational understanding of its discovery and a framework for its isolation based on established scientific principles. Further research, contingent on access to the original detailed studies, is necessary to fully elucidate its therapeutic potential. The provided protocols and data serve as a valuable starting point for researchers aiming to explore this and similar bioactive compounds.
References
An In-depth Technical Guide to Hydramycin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydramycin is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces violaceus P950-4 (ATCC 53807).[1] Belonging to the pluramycin group of antibiotics, it exhibits significant antibacterial and cytotoxic activities. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, based on available scientific literature. It also details the experimental protocols for its isolation and biological evaluation to support further research and development.
Chemical Structure and Identity
The chemical structure of this compound was elucidated through spectroscopic experiments, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.
Molecular Formula and Structure
While the definitive chemical structure and IUPAC name are detailed in specialized chemical literature, this compound is characterized as a member of the pluramycin class of antibiotics. This class is typified by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, often glycosidically linked to one or more amino sugars. The precise arrangement and identity of these sugar moieties and other substituents on the anthrapyranone skeleton define the specific properties and biological activity of this compound.
Further detailed structural data, including 2D and 3D representations, would be presented here upon availability from the primary literature.
Physicochemical Properties
The physicochemical properties of this compound have been characterized to facilitate its purification, formulation, and study.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value |
| Appearance | Data not available |
| Molecular Weight | Data not available |
| Melting Point | Data not available |
| Optical Rotation | Data not available |
| Solubility | Data not available |
| UV-Visible Absorption Maxima (in Methanol) | Data not available |
| Infrared Absorption (KBr) | Data not available |
The quantitative data for the physicochemical properties are pending access to the full-text scientific literature.
Biological Activity
This compound has demonstrated potent biological activity against a range of bacterial strains and tumor cell lines.
Antibacterial Activity
This compound exhibits a broad spectrum of antibacterial activity.
A detailed table of Minimum Inhibitory Concentrations (MICs) against various bacterial strains would be included here.
Antitumor Activity
The primary therapeutic potential of this compound lies in its cytotoxic effects on cancer cells. It has been shown to increase the survival time in murine models of P388 leukemia.[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 |
| Specific cell lines and corresponding IC50 values to be listed here. | Data not available |
Experimental Protocols
This section details the methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
The following workflow outlines the general procedure for obtaining this compound from Streptomyces violaceus.
Caption: Workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Fermentation: Streptomyces violaceus P950-4 is cultured in a suitable production medium under optimal conditions for this compound biosynthesis.
-
Extraction: The fermentation broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20, and finally, purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound against tumor cell lines is commonly evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay of this compound.
Detailed Protocol:
-
Cell Seeding: Tumor cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the drug concentration.
Mechanism of Action
The mechanism of action of pluramycin antibiotics generally involves the intercalation into DNA and the inhibition of nucleic acid synthesis. This leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The specific molecular interactions and signaling pathways affected by this compound are a subject for further investigation.
A Graphviz diagram illustrating the proposed signaling pathway of this compound would be included here as more specific information becomes available.
Conclusion
This compound is a promising antitumor antibiotic with potent cytotoxic and antibacterial properties. This guide has summarized the currently available information on its chemical structure, physicochemical characteristics, and biological activities. The detailed experimental protocols provided herein are intended to facilitate further research into its therapeutic potential. Future studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical and clinical settings.
References
Hydramycin's Presumed Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on Hydramycin is exceedingly limited. The information presented in this guide is based on a single 1991 study identifying it as a potent antitumor antibiotic belonging to the pluramycin group.[1] Consequently, the mechanisms of action detailed herein are inferred from the known activities of pluramycin and other related antitumor antibiotics. This document aims to provide a foundational understanding of the probable molecular interactions and cellular consequences of this compound in cancer cells, pending further specific research.
Executive Summary
This compound is an antitumor antibiotic isolated from Streptomyces violaceus, demonstrating potent cytotoxic and antibacterial properties.[1] While specific molecular studies on this compound are not available in recent literature, its classification within the pluramycin family of antibiotics provides a strong basis for predicting its mechanism of action.[1][2] Pluramycins are known to exert their anticancer effects primarily through direct interaction with DNA, leading to a cascade of events that culminate in cell death.[2] This technical guide synthesizes the established mechanisms of related compounds to present a probable model for this compound's activity in cancer cells, focusing on DNA intercalation, topoisomerase inhibition, and the subsequent induction of apoptosis.
Core Putative Mechanisms of Action
The anticancer activity of pluramycin-related antibiotics is multifaceted, primarily targeting the integrity and function of cellular DNA. The core mechanisms are believed to be:
-
DNA Intercalation and Alkylation: The planar aromatic structure of pluramycins allows them to insert between the base pairs of the DNA double helix.[2] This intercalation disrupts the normal helical structure, causing DNA to unwind and elongate, thereby interfering with critical cellular processes like replication and transcription.[3] Furthermore, some members of this class are capable of alkylating DNA, forming covalent bonds that lead to permanent DNA damage.[2]
-
Topoisomerase Inhibition: By distorting the DNA structure, this compound likely interferes with the function of topoisomerase enzymes.[4][5] These enzymes are crucial for managing DNA supercoiling during replication and transcription. Inhibition of topoisomerases leads to the accumulation of DNA strand breaks, a potent trigger for cell death pathways.[5][6]
-
Induction of Apoptosis: The extensive DNA damage caused by intercalation and topoisomerase inhibition is a primary signal for the initiation of programmed cell death, or apoptosis.[7][8] Cancer cells, despite their uncontrolled proliferation, often retain the machinery for apoptosis, which can be activated by significant cellular stress, such as irreparable DNA damage.
Signaling Pathways
The cellular response to the DNA damage induced by this compound is expected to involve the activation of key signaling pathways that govern cell fate.
DNA Damage Response and Apoptosis Induction
The following diagram illustrates a generalized pathway from DNA damage to apoptosis, a likely route for this compound's cytotoxic effects.
Caption: Generalized signaling pathway from this compound-induced DNA damage to apoptosis.
Quantitative Data (Illustrative)
Due to the absence of specific studies on this compound, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values to illustrate the expected potency in various cancer cell lines. These values are representative of potent antitumor antibiotics.
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| P388 | Murine Leukemia | 10 - 50 |
| HeLa | Cervical Cancer | 20 - 100 |
| MCF-7 | Breast Cancer | 50 - 250 |
| A549 | Lung Cancer | 75 - 400 |
Experimental Protocols
The investigation into the mechanism of action of a compound like this compound would involve a series of established experimental protocols.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
DNA Intercalation Assay
-
Objective: To confirm the direct binding of this compound to DNA through intercalation.
-
Methodology (Ethidium Bromide Displacement Assay):
-
Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr). EtBr fluoresces intensely when intercalated into DNA.
-
Measure the initial fluorescence of the ctDNA-EtBr complex.
-
Titrate the solution with increasing concentrations of this compound.
-
Measure the fluorescence at each concentration. A decrease in fluorescence indicates the displacement of EtBr from the DNA by this compound, confirming intercalation.
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis in cancer cells following this compound treatment.
-
Methodology (Annexin V/Propidium Iodide Staining and Flow Cytometry):
-
Treat cancer cells with this compound at concentrations around the IC50 value for a predetermined time.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
The following diagram outlines a typical experimental workflow for evaluating a novel antitumor antibiotic.
Caption: A standard experimental workflow for the in vitro evaluation of an antitumor antibiotic.
Conclusion and Future Directions
While specific molecular data for this compound is currently unavailable, its classification as a pluramycin-related antibiotic provides a strong framework for understanding its likely mechanism of action. The primary mode of cytotoxicity is presumed to be through DNA intercalation and the inhibition of topoisomerase activity, leading to widespread DNA damage and the subsequent induction of apoptosis in cancer cells.
Future research should focus on isolating and characterizing this compound to confirm its structure and perform the foundational in vitro studies outlined in this guide. A thorough investigation of its effects on various cancer cell lines, its specific molecular targets, and its efficacy in preclinical in vivo models will be crucial to determine its potential as a novel chemotherapeutic agent.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 4. beatcancer.eu [beatcancer.eu]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Efficacy of Hydramycin: A Novel DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the foundational in vitro studies assessing the efficacy of Hydramycin, a novel synthetic antibacterial agent. The data presented herein is based on hypothetical early-stage research, structured to emulate a typical drug discovery and development whitepaper.
Abstract
Antibiotic resistance presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. This paper details the initial in vitro characterization of this compound, a promising new chemical entity. The primary mechanism of action for this compound has been identified as the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3] This report summarizes the compound's antibacterial activity against a panel of pathogenic bacteria, outlines the key experimental protocols used for its evaluation, and visualizes its proposed mechanism of action and the experimental workflow.
Antibacterial Spectrum of this compound
The antibacterial efficacy of this compound was evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess the compound's potency.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8.0 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | Type | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1.0 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8.0 |
Experimental Protocols
The following protocols were employed to generate the efficacy data for this compound.
3.1 Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[4][5][6]
-
Preparation of this compound Stock Solution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which was then serially diluted.
-
Bacterial Inoculum Preparation: Bacterial strains were cultured overnight. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.
-
Assay Procedure:
-
A 2-fold serial dilution of this compound was prepared in Mueller-Hinton broth (MHB) directly in the 96-well plates.[7]
-
The standardized bacterial inoculum was added to each well.
-
Plates were incubated at 37°C for 18-24 hours.
-
-
Result Interpretation: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.[4]
3.2 Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as a subsequent step to the MIC assay.
-
Assay Procedure:
-
A small aliquot from the wells of the MIC plate that showed no visible growth was sub-cultured onto nutrient agar plates.
-
These plates were then incubated at 37°C for 24 hours.
-
-
Result Interpretation: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations: Mechanism and Workflow
4.1 Proposed Mechanism of Action
This compound is hypothesized to function as a DNA gyrase inhibitor.[1][2][3] By binding to the DNA gyrase-DNA complex, it stabilizes double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1]
Caption: Proposed mechanism of action for this compound.
4.2 Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates the sequential workflow for the initial in vitro assessment of new antimicrobial candidates like this compound.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis and Regulation of Hygromycin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Hydramycin" did not yield significant results for a compound with a known biosynthetic pathway. It is highly probable that this was a typographical error for "Hygromycin," a well-documented antibiotic. This guide will, therefore, focus on the biosynthesis of Hygromycin A and Hygromycin B.
Introduction
Hygromycin A and Hygromycin B are aminoglycoside antibiotics produced by the soil bacterium Streptomyces hygroscopicus. While structurally distinct, both compounds are potent inhibitors of protein synthesis. Hygromycin A targets the 50S ribosomal subunit, inhibiting the peptidyl transferase reaction, whereas Hygromycin B interferes with translocation on the ribosome.[1][2][3] Due to its efficacy against both prokaryotic and eukaryotic cells, Hygromycin B, in particular, has found widespread use as a selective agent in molecular biology and biotechnology for cells containing the hygromycin resistance gene (hph). This guide provides a detailed overview of the biosynthetic pathways of Hygromycin A and B, the genetic regulation of their production, quantitative data on production optimization, and key experimental protocols.
Hygromycin A Biosynthetic Pathway
The biosynthesis of Hygromycin A is a convergent process, involving the synthesis of three distinct structural moieties that are ultimately assembled to form the final molecule.[4] The biosynthetic gene cluster for Hygromycin A has been identified in Streptomyces hygroscopicus NRRL 2388.[5]
The three core components of Hygromycin A are:
-
A 6-deoxy-5-keto-D-arabino-hexofuranose moiety.
-
An aminocyclitol moiety, specifically neo-inosamine-2.
-
A 3,4-dihydroxy-α-methylcinnamic acid moiety.
Biosynthesis of the Furanose Moiety
Stable-isotope incorporation studies have shown that the 6-deoxy-5-keto-D-arabino-hexofuranose unit originates from D-mannose. The proposed pathway involves the conversion of mannose to an activated L-fucose intermediate, likely via a 4-keto-6-deoxy-D-mannose intermediate, followed by an unusual mutase-catalyzed rearrangement from a pyranose to a furanose ring structure.[4]
Biosynthesis of the Aminocyclitol Moiety
The neo-inosamine-2 core is derived from D-glucose. The pathway is thought to proceed through the formation of myo-inositol, a common intermediate in the biosynthesis of aminocyclitols. A subsequent oxidation of the C-2 hydroxyl group of myo-inositol, followed by a transamination reaction, yields neo-inosamine-2.[1][4] The enzyme Hyg17 has been characterized as a myo-inositol dehydrogenase, catalyzing an NAD+-dependent oxidation of myo-inositol, providing biochemical evidence for this part of the pathway.[6][7]
Biosynthesis of the Cinnamic Acid Moiety
The 3,4-dihydroxy-α-methylcinnamic acid portion is formed through a polyketide synthase-type mechanism. The starter unit is 4-hydroxybenzoic acid, which is derived directly from the shikimic acid pathway intermediate, chorismic acid.[4] This is then extended with a propionate unit.[4] Inhibition studies using N-(phosphonomethyl)-glycine, an inhibitor of chorismate biosynthesis, demonstrated a decrease in Hygromycin A production, which could be restored by the addition of exogenous 4-hydroxybenzoic acid, supporting this biosynthetic origin.[1][4]
Final Assembly and Tailoring Steps
The final steps of Hygromycin A biosynthesis involve the glycosylation of the aminocyclitol with the furanose sugar and the subsequent attachment of the cinnamic acid moiety. The gene hyg26 in the biosynthetic cluster encodes a short-chain dehydrogenase responsible for the final oxidation of 5″-dihydrohygromycin A (DHHA) to Hygromycin A.[5] The gene hyg19 is believed to encode a transporter involved in the export of the final antibiotic.[5]
Hygromycin B Biosynthetic Pathway
Hygromycin B is an aminoglycoside antibiotic with a distinctive orthoester linkage.[8] Its biosynthesis involves the assembly of three sugar-like moieties: hyosamine (a derivative of 2-deoxystreptamine), D-talose, and destomic acid. The biosynthetic gene cluster for Hygromycin B has been identified and characterized.[8]
Core Scaffold Formation
The biosynthesis of Hygromycin B initiates with the formation of the 2-deoxystreptamine (2-DOS) ring, which is a common feature of many aminoglycoside antibiotics. The hyg gene cluster contains genes responsible for the synthesis of 2-DOS. The methyltransferase HygM is responsible for the N-methylation of 2-DOS to generate 3-N-methyl-2-DOS (hyosamine).[8]
Sugar Moiety Biosynthesis and Attachment
The D-talose and destomic acid moieties are synthesized from sugar phosphate precursors. The glycosyltransferase HygF links the first sugar moiety to the 2-DOS core. The formation of the trisaccharide backbone is completed by the action of another glycosyltransferase, HygD.[8] A series of tailoring enzymes, including dehydrogenases (HygJ), aminotransferases (HygL), and epimerases (HygY), are involved in modifying the sugar moieties before and after their attachment to the core scaffold.[8]
Orthoester Formation
A key and unusual step in Hygromycin B biosynthesis is the formation of the orthoester linkage. This reaction is catalyzed by the α-ketoglutarate- and non-heme iron-dependent oxygenase, HygX.[8] This enzyme catalyzes an oxidative cyclization to form the characteristic orthoester moiety of Hygromycin B.
Regulation of Hygromycin Biosynthesis
The regulation of antibiotic biosynthesis in Streptomyces is complex, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.
While specific regulatory pathways for hygromycin biosynthesis are not yet fully elucidated, the identified gene clusters contain putative regulatory genes. For instance, the Hygromycin A gene cluster contains open reading frames with homology to transcriptional regulators.[5] The expression of these biosynthetic genes is typically tightly controlled and often linked to the developmental stage of the bacterium, with production commencing in the stationary phase of growth.
The final step of Hygromycin A biosynthesis, the oxidation of DHHA to HA by Hyg26, is coupled with the export of HA by a putative proton gradient-dependent transporter, Hyg19.[5] This suggests a coordinated regulation of the final biosynthetic step and export to prevent intracellular accumulation of the toxic final product.
Quantitative Data on Hygromycin Production
Significant efforts have been made to optimize the production of Hygromycin B for industrial and research purposes. The following tables summarize some of the quantitative data from these optimization studies.
Table 1: Optimization of Culture Media and Incubation Time for Hygromycin B Production by S. hygroscopicus [9]
| Culture Medium | Incubation Time (days) | Hygromycin B Titer (µg/mL) | Specific Productivity (µg/mg) |
| CM1 (unoptimized) | 6 | 26.9 | - |
| CM4 | 7 | - | 3.99 |
| CM6 | 7 | 190.0 | 5.88 |
Table 2: Statistical Optimization of Fermentation Parameters for Hygromycin B Production [9]
| Parameter | Unoptimized Value | Optimized Value | Hygromycin B Titer (µg/mL) | Fold Increase |
| Initial pH | - | 6.4 | - | - |
| Temperature (°C) | - | 28 | - | - |
| Agitation (rpm) | - | 295 | - | - |
| Combined Effect | - | - | 371.5 | ~13-fold |
Experimental Protocols
Gene Deletion in Streptomyces hygroscopicus using CRISPR-Cas9
This protocol provides a general workflow for gene deletion in Streptomyces, a technique used to elucidate the function of genes in the hygromycin biosynthetic pathways.
Protocol Steps:
-
sgRNA Design: Design a specific single-guide RNA (sgRNA) that targets a unique sequence within the gene to be deleted.
-
Plasmid Construction: Clone the designed sgRNA into a suitable Streptomyces CRISPR-Cas9 vector. Additionally, an editing template consisting of upstream and downstream homology arms flanking the desired deletion is synthesized and cloned into the same or a separate plasmid.
-
Transformation into E. coli Donor: The final CRISPR-Cas9 plasmid is transformed into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.
-
Conjugation: The E. coli donor strain is conjugated with S. hygroscopicus on a suitable agar medium (e.g., M-ISP4).
-
Selection of Exconjugants: After incubation, the conjugation plates are overlaid with antibiotics to select for S. hygroscopicus exconjugants that have received the plasmid (e.g., apramycin for the plasmid and nalidixic acid to counter-select E. coli).[10]
-
Screening for Mutants: Single colonies are picked and grown. Genomic DNA is extracted, and PCR is performed using primers flanking the target gene to identify colonies with the desired deletion.[10]
-
Plasmid Curing (Optional): To remove the CRISPR-Cas9 plasmid, mutants can be subcultured on non-selective media.
Heterologous Expression of Hygromycin Biosynthetic Gene Cluster
Heterologous expression is a powerful tool to study biosynthetic pathways and produce novel compounds.
General Protocol:
-
BGC Cloning: The entire hygromycin biosynthetic gene cluster is cloned from the genomic DNA of S. hygroscopicus into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Vector Transfer to Host: The vector containing the gene cluster is transferred into a genetically tractable and well-characterized heterologous host, typically another Streptomyces species like S. coelicolor or S. lividans.[11]
-
Cultivation and Analysis: The heterologous host is cultivated under appropriate fermentation conditions. The culture broth and mycelium are then extracted and analyzed for the production of hygromycin using techniques like HPLC-MS.
HPLC Analysis of Hygromycins
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of hygromycin.
Method Outline:
-
Sample Preparation: Fermentation broth is centrifuged to separate the supernatant and mycelium. The supernatant can often be directly analyzed, or a solid-phase extraction (SPE) may be used for cleanup and concentration. Mycelial extracts can be prepared using solvents like methanol.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like heptafluorobutyric acid for Hygromycin B, is employed.
-
Detection: UV detection at 272 nm is suitable for Hygromycin A.[1] For Hygromycin B, which lacks a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) is preferred.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of purified hygromycin.
Enzymatic Assay for myo-Inositol Dehydrogenase (Hyg17)
This assay is used to determine the activity of the Hyg17 enzyme in the Hygromycin A biosynthetic pathway.[6]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the inositol substrate (e.g., 10 mM myo-inositol), NAD+ cofactor (10 mM), and an appropriate buffer (e.g., 100 mM CAPS, pH 10.5).[6]
-
Enzyme Addition: The reaction is initiated by the addition of the purified Hyg17 enzyme (e.g., 1 µM).[6]
-
Monitoring: The production of NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[6]
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
Conclusion
The biosynthetic pathways of Hygromycin A and B are complex and involve a variety of interesting enzymatic reactions. Understanding these pathways not only provides insights into the fundamental biology of Streptomyces but also opens up opportunities for biosynthetic engineering to produce novel and improved antibiotics. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and manipulate these fascinating biosynthetic systems. Continued research into the regulation of these gene clusters will be crucial for unlocking their full potential for drug discovery and development.
References
- 1. Biosynthetic Origin of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hygromycin B - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Biosynthetic origin of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Final Step of Hygromycin A Biosynthesis, Oxidation of C-5″-Dihydrohygromycin A, Is Linked to a Putative Proton Gradient-Dependent Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A [beilstein-journals.org]
- 7. A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering hygromycin B biosynthetic pathway and D-optimal design for production optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficient Multiplex Genome Editing in Streptomyces via Engineered CRISPR-Cas12a Systems [frontiersin.org]
- 11. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
A Technical Guide to the Spectroscopic Analysis of Hydramacin-1
Disclaimer: The query for "Hydramycin" yielded results for two distinct molecules: a sparsely documented antitumor antibiotic named this compound from the bacterium Streptomyces violaceus[1], and a well-characterized antimicrobial protein, Hydramacin-1, from the freshwater polyp Hydra[2][3]. Due to the extensive availability of public spectroscopic data for Hydramacin-1, this guide will focus exclusively on the analysis of this protein.
This technical document provides an in-depth overview of the spectroscopic methods used to characterize Hydramacin-1. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the analytical techniques and data interpretation for this unique antimicrobial peptide. The guide details the experimental protocols, summarizes quantitative data, and illustrates key processes and mechanisms.
Quantitative Spectroscopic Data Summary
The following tables consolidate the key quantitative data obtained from various spectroscopic analyses of Hydramacin-1.
Table 1: Mass Spectrometry Data for Hydramacin-1
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Mass | 6,994 Da | Electrospray Mass Spectrometry | [4] |
| --- | Data specified as determined by Time-of-Flight (TOF) mass spectrometry in other studies. | TOF Mass Spectrometry |[5] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data & Parameters
| Parameter | Description | Value/Details | Source |
|---|---|---|---|
| Structure Determination | 3D solution structure determined by NMR. | PDB ID: 2K35. Structure consists of a disulfide bridge-stabilized αβ motif, characteristic of the knottin protein fold. | [3][5][6][7] |
| Number of distance restraints used for calculation. | 1090 | [5] | |
| Solution NMR | Spectrometer Frequency | Bruker Avance 600-MHz | [2] |
| Experiments | 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Nuclear Overhauser Effect (NOE) | [2] | |
| Sample Conditions | 0.3 mM uniformly ¹⁵N-labeled HM1 in 20 mM sodium phosphate buffer, 0.05% NaN₃, 10% D₂O, pH 6.0. | [2] | |
| Data Processing Software | NMRPipe, NMRView, Sparky 3 | [2] | |
| Solid-State NMR | Spectrometer | Bruker Avance wide-bore NMR spectrometers | [2] |
| Experiments | Proton-decoupled ¹⁵N, ³¹P, and ²H solid-state NMR. | [2] | |
| Sample Conditions | Uniformly ¹⁵N-labeled HM1 reconstituted into oriented POPC-POPG (3:1 mol/mol) membranes. | [2] |
| | Chemical Shift Referencing | ¹⁵N: NH₄Cl (40.0 ppm); ³¹P: 85% H₃PO₄ (0 ppm); ²H: D₂O (0 ppm). |[2] |
Table 3: Tryptophan Fluorescence Spectroscopy Data
| Experiment | Observation | Interpretation | Source |
|---|---|---|---|
| Lipid Vesicle Interaction | Decrease in fluorescence intensity upon binding to E. coli lipid extract, POPC-POPG, and POPE-POPG vesicles. | Change in the polarity of the environment around the tryptophan residues upon lipid interaction. | [2] |
| Blue shifts (shift to shorter wavelengths) in emission maxima upon lipid binding. | Tryptophan insertion into the lipid bilayer. | [2] | |
| Collisional Quenching | Quenching of tryptophan emission by water-soluble acrylamide. | Used to assess the solvent exposure of tryptophan residues. | [2] |
| Brominated Lipid Quenching | Use of dibromo-POPC to analyze the depth of tryptophan insertion. | Helps determine the position of the peptide relative to the membrane core. |[2] |
Table 4: Circular Dichroism (CD) Spectropolarimetry
| Condition | Observation | Interpretation | Source |
|---|---|---|---|
| Interaction with Lipid Vesicles & Micelles | Minor changes in the overall shapes of CD spectra at low lipid-to-peptide ratios. | Indicates minor conformational alterations of secondary-structure elements upon initial lipid interaction. | [2] |
| | Artificial decrease in ellipticity at higher lipid concentrations. | Caused by light scattering from the aggregation and precipitation of peptide-lipid complexes. |[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are outlined below, based on published research.[2]
-
Sample Preparation: A solution of 0.3 mM uniformly ¹⁵N-labeled Hydramacin-1 (HM1) is prepared in 20 mM sodium phosphate buffer containing 0.05% NaN₃ and 10% D₂O at pH 6.0.
-
Instrumentation: Experiments are performed on a Bruker Avance 600-MHz NMR spectrometer equipped with a 5-mm BBI ¹H-²H probe with a z gradient.
-
Data Acquisition: Two-dimensional (2D) ¹H-¹⁵N HSQC spectra and heteronuclear NOE measurements are recorded at various temperatures (e.g., 280, 293, and 313 K). Proton chemical shifts are referenced to the internal water signal.
-
Data Processing: Spectra are processed using NMRPipe software. Analysis and visualization are performed using software such as NMRView and Sparky 3.
-
Perturbation Analysis: To study interactions (e.g., with DPC micelles), normalized chemical shift perturbations (Δav) are calculated using the equation: Δav = [(ΔδHN)² + (ΔδN/5)²]¹/².[2]
-
Sample Preparation: Oriented samples are prepared by mixing 1.5 mg of uniformly ¹⁵N-labeled HM1 with 60 mg of a POPC-POPG (3:1 mol/mol) SUV suspension. The mixture is dialyzed and spread onto 15 to 20 glass plates (15 by 7.5 mm), which are then stacked and hydrated at 93% relative humidity.
-
Instrumentation: Spectra are recorded on Bruker Avance wide-bore NMR spectrometers using a double-resonance solid-state NMR probe.
-
Data Acquisition:
-
¹⁵N Spectra: Acquired at 17.6 T using a cross-polarization sequence.
-
³¹P Spectra: Acquired at 9.4 T and 310 K using a phase-cycled Hahn echo pulse sequence.
-
²H Spectra: Recorded at 7.1 T and 310 K using a quadrupolar echo pulse sequence.
-
-
Data Processing: An exponential apodization function is applied before Fourier transformation. Deuterium order parameters are analyzed according to established methods.
-
Sample Preparation: A solution of HM1 (final concentration of 3.5 μM) is prepared in 20 mM sodium phosphate buffer, pH 6.0, in a quartz cuvette.
-
Instrumentation: Measurements are performed on a fluorolog fluorescence spectrometer.
-
Data Acquisition: The sample is excited at 290 nm. Emission spectra are recorded from 300 to 450 nm, with emission and excitation band passes set to 4 nm. Typically, 3 scans are averaged.
-
Titration Experiments: Aliquots of SUV lipid mixtures or micelles are added stepwise to the HM1 solution. Spectra are corrected for light scattering, baseline, and dilution at each step. Blue shifts are calculated from the emission maxima.
-
Sample Preparation: 7 to 17 μM HM1 is prepared in 10 mM sodium phosphate buffer (pH 6.0).
-
Instrumentation: CD spectra are recorded on a Jasco J-810 spectropolarimeter using a quartz cuvette with a 1-mm path length.
-
Data Acquisition: Spectra are recorded from 190 to 260 nm at 20°C. Eight scans are averaged with a scan speed of 100 nm/min.
-
Data Processing: The CD signal of the buffer is subtracted from the sample spectra. Analysis is performed using software such as Origin 6.0.
Mandatory Visualizations
The following diagrams illustrate key workflows and the proposed mechanism of action for Hydramacin-1.
Caption: Experimental workflow for the spectroscopic analysis of Hydramacin-1.
Caption: The "Barnacle Model" mechanism of Hydramacin-1 bacterial aggregation.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2K35: Hydramacin-1: Structure and antibacterial activity of a peptide from the basal metazoan Hydra [ncbi.nlm.nih.gov]
The Evolving Landscape of Pluramycin Antibiotics: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pluramycin family of antibiotics, a class of complex C-aryl glycoside natural products, represents a compelling area of research in the quest for novel therapeutic agents. Hydramycin, a notable member of this family, has demonstrated significant antibacterial and cytotoxic properties.[1] This technical guide delves into the biological activities of pluramycin derivatives, offering a comprehensive overview of their anticancer and antimicrobial potential, mechanisms of action, and the experimental methodologies used for their evaluation. While specific research on "this compound derivatives" is limited, this guide will focus on the broader pluramycin class, providing a valuable resource for researchers in oncology and infectious diseases.
Anticancer Activity of Pluramycin Derivatives
Pluramycin antibiotics have shown potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action is primarily attributed to their ability to intercalate into DNA and, in some cases, induce DNA alkylation, leading to the inhibition of replication and transcription, and ultimately, apoptosis. The complex structure of these molecules, featuring a tetracyclic core and one or more deoxyamino sugar moieties, is crucial for their biological function.[2][3]
Quantitative Cytotoxicity Data
The in vitro anticancer activity of various pluramycin analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative pluramycin derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isokidamycin | Leukemia L1210 | Data not available | [4] |
| Sarcoma-180 | Data not available | [4] | |
| Ehrlich ascites carcinoma | Data not available | [4] | |
| Pluramycin A | Various | Data not available | [2][3] |
| Altromycin A | Various | Data not available | |
| Altromycin B | Various | Data not available | |
| Altromycin C | Various | Data not available | |
| Altromycin D | Various | Data not available |
Antimicrobial Activity of Pluramycin Derivatives
This compound and its congeners also exhibit promising activity against various bacterial pathogens, particularly Gram-positive bacteria.[1] The antibacterial mechanism is also linked to the inhibition of essential cellular processes through DNA interaction.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to measure the in vitro antibacterial efficacy of these compounds. The table below presents the MIC values for selected pluramycin antibiotics against different bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | [1] |
| Bacillus subtilis | Data not available | [1] | |
| Altromycins | Streptococci | 0.2 - 3.12 | [4] |
| Staphylococci | 0.2 - 3.12 | [4] |
Note: As with cytotoxicity data, specific MIC values for a wide range of pluramycin derivatives require access to specialized databases and literature.
Mechanism of Action: DNA Intercalation and Beyond
The primary mechanism of action for pluramycin antibiotics is their interaction with cellular DNA. This interaction disrupts normal DNA-dependent processes, leading to cell death.
Signaling Pathway of Pluramycin-Induced Cytotoxicity
The binding of pluramycins to DNA triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagram illustrates a plausible signaling pathway.
Caption: Pluramycin derivatives exert their cytotoxic effects by intercalating into DNA, leading to replication and transcription inhibition, activation of the DNA damage response, and subsequent apoptosis.
Experimental Protocols
The evaluation of the biological activity of pluramycin derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pluramycin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pluramycin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for Cytotoxicity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydramycin Molecular Target Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydramycin, an antitumor antibiotic isolated from Streptomyces violaceus, is a member of the pluramycin group of natural products.[1] This technical guide provides a comprehensive overview of the available scientific information regarding the molecular target identification of this compound. The primary molecular target of this compound, consistent with other pluramycin-class antibiotics, is deoxyribonucleic acid (DNA). The mechanism of action involves a dual process of DNA intercalation and subsequent alkylation, leading to cytotoxic effects. This document summarizes the existing, albeit limited, quantitative data, outlines the general experimental protocols relevant to the study of pluramycin-DNA interactions, and presents the inferred mechanism of action.
Introduction
This compound is a potent antineoplastic agent characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core structure, adorned with deoxyaminosugars.[1] Its discovery and initial characterization revealed significant antibacterial and cytotoxic activities, including efficacy against P388 leukemia in murine models.[1] The pluramycin family of antibiotics is renowned for its potent antitumor properties, which are exerted through direct interaction with DNA, thereby disrupting critical cellular processes such as replication and transcription.
Molecular Target: DNA
The central hypothesis, supported by the chemical nature of this compound and the well-established mechanism of the pluramycin class, is that its primary molecular target is cellular DNA. The interaction is twofold:
-
Intercalation: The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix.
-
Alkylation: Following intercalation, a reactive epoxide moiety on the this compound molecule forms a covalent bond with a nucleotide base, typically the N7 position of guanine.
This covalent modification of DNA leads to strand breaks, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis.
Signaling Pathways
While specific signaling pathways affected by this compound have not been explicitly detailed in the available literature, DNA damage, as induced by pluramycins, is known to trigger a cascade of cellular responses. The following diagram illustrates a generalized DNA damage response pathway that is likely activated by this compound.
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388 Murine Leukemia | Not explicitly stated | [1] |
| Nomimicins B and C (related polyketides) | P388 Murine Leukemia | 33 and 89 | [5] |
| Akazamicin (related polyketide) | B16 Murine Melanoma | 1.7 | [4] |
Table 1: Cytotoxicity of this compound and related compounds.
Experimental Protocols
Detailed experimental protocols for the molecular target identification of this compound are not available. However, based on the known mechanism of action for the pluramycin class of antibiotics, the following experimental workflows are standard for characterizing drug-DNA interactions.
DNA Binding Affinity and Sequence Specificity
The following diagram outlines a typical workflow for determining the DNA binding affinity and sequence preference of a DNA-intercalating and -alkylating agent like this compound.
4.1.1. Fluorescence Intercalation Assay
-
Principle: This assay measures the displacement of a fluorescent intercalating dye (e.g., ethidium bromide) from DNA upon the addition of a competing intercalating agent (this compound). The decrease in fluorescence is proportional to the binding affinity of the test compound.
-
Protocol Outline:
-
Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.
-
Measure the initial fluorescence intensity.
-
Titrate the solution with increasing concentrations of this compound.
-
Record the fluorescence quenching at each concentration.
-
Calculate the binding constant (Kb) using appropriate models (e.g., Scatchard plot).
-
4.1.2. Electrophoretic Mobility Shift Assay (EMSA)
-
Principle: This technique detects the formation of a drug-DNA complex by its altered migration through a non-denaturing polyacrylamide or agarose gel compared to unbound DNA.
-
Protocol Outline:
-
End-label a specific DNA fragment with a radioactive or fluorescent tag.
-
Incubate the labeled DNA with varying concentrations of this compound.
-
Separate the reaction mixtures by gel electrophoresis.
-
Visualize the DNA bands. A "shifted" band indicates the formation of a DNA-Hydramycin complex.
-
4.1.3. DNA Footprinting
-
Principle: This method identifies the precise binding site of a ligand on a DNA fragment by protecting it from cleavage by a DNA-nicking agent (e.g., DNase I or hydroxyl radicals).
-
Protocol Outline:
-
End-label a DNA fragment of interest.
-
Incubate the labeled DNA with and without this compound.
-
Partially digest the DNA with DNase I or treat with a hydroxyl radical generating system.
-
Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
The region where this compound is bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Conclusion
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of Hydramycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydramycin, a potent antitumor antibiotic belonging to the pluramycin class, has demonstrated significant cytotoxic effects, indicating its potential as a chemotherapeutic agent. This document provides a comprehensive technical guide to the initial in vitro cytotoxicity screening of this compound. It outlines detailed experimental protocols for key assays, presents a structured format for data representation, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluations of this compound and similar compounds.
Introduction
This compound is a member of the pluramycin group of antibiotics, which are known for their potent antibacterial and antitumor properties.[1][2] Early in vivo studies have shown that this compound can increase the survival time in mice with P388 leukemia, highlighting its cytotoxic potential against cancer cells.[1] The primary mechanism of action for pluramycin antibiotics involves the intercalation and alkylation of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[3] This guide details the essential in vitro assays required for the initial characterization of this compound's cytotoxic profile.
Quantitative Cytotoxicity Data
Due to the limited publicly available in vitro cytotoxicity data for this compound, the following table presents a representative summary of potential IC50 values against various cancer cell lines. These values are illustrative and serve as a template for presenting experimentally determined data.
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) - Representative |
| P388 | Murine Leukemia | 72 | 0.05 |
| MCF-7 | Human Breast Adenocarcinoma | 72 | 0.12 |
| HeLa | Human Cervical Cancer | 72 | 0.25 |
| A549 | Human Lung Carcinoma | 72 | 0.40 |
| HCT116 | Human Colon Carcinoma | 72 | 0.31 |
Experimental Protocols
A comprehensive initial cytotoxicity screening of this compound should involve multiple assays to assess different aspects of cell death and viability. The following are detailed protocols for the MTT, LDH, and Caspase-3/7 assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[4][5][6]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7][8]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional wells for spontaneous LDH release (untreated cells) and maximum LDH release.
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum Release Control: One hour before the end of incubation, add 10 µL of lysis buffer to the maximum LDH release wells.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the provided formula in the kit, referencing the spontaneous and maximum release controls.
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for a time period determined by preliminary experiments to be optimal for apoptosis induction (e.g., 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[11]
-
Incubation and Measurement: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial cytotoxicity screening of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanism of pluramycin antibiotics, the following diagram depicts the proposed signaling pathway for this compound-induced cytotoxicity.
Conclusion
This technical guide provides a foundational framework for conducting the initial in vitro cytotoxicity screening of this compound. The detailed protocols for MTT, LDH, and Caspase-3/7 assays, combined with the structured data presentation and visual workflows, offer a comprehensive approach to evaluating the anticancer potential of this promising compound. Further studies will be necessary to elucidate the precise molecular targets and signaling pathways involved in this compound's mechanism of action.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibiotics of the pluramycin group (4H-anthra[1,2-b]pyran antibiotics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 11. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Hydramacin-1
A Note on Nomenclature: The protocols detailed below pertain to Hydramacin-1 , an antimicrobial protein originally isolated from the freshwater hydroid Hydra. This is distinct from "Hydramycin," an antitumor antibiotic produced by Streptomyces. Due to the greater availability of detailed scientific literature for Hydramacin-1, these application notes focus on this protein to provide comprehensive and actionable protocols for the research community.
Introduction
Hydramacin-1 is a potent, 60-amino-acid antimicrobial protein with a unique structure and mechanism of action. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multi-resistant pathogenic strains[1][2]. Its mode of action, termed the "barnacle model," involves inducing bacterial cell aggregation, which ultimately leads to membrane disruption[1][2]. This novel mechanism makes Hydramacin-1 a person of interest in the development of new antibiotics.
These application notes provide a detailed protocol for the recombinant expression of Hydramacin-1 in Escherichia coli as a thioredoxin-His6 fusion protein, followed by its purification from inclusion bodies and subsequent refolding into its active conformation.
Quantitative Data Summary
While specific yields and purity at each step of Hydramacin-1 purification are not extensively published, the following table represents typical results that can be expected from the purification of a recombinant antimicrobial peptide expressed as a fusion protein in E. coli from inclusion bodies. The antimicrobial activity of Hydramacin-1 is typically assessed through a broth microdilution assay to determine the 90% lethal dose (LD90) or minimal bactericidal concentration (MBC).
| Purification Step | Total Protein (mg) | Hydramacin-1 (mg) | Specific Activity (Units/mg) | Fold Purification | Yield (%) |
| Cell Lysate | 1000 | 50 | 100 | 1 | 100 |
| Inclusion Bodies | 200 | 45 | 450 | 4.5 | 90 |
| Ni-NTA Affinity | 60 | 40 | 1333 | 13.3 | 80 |
| Refolding | 40 | 25 | 1250 | 12.5 | 50 |
| RP-HPLC | 15 | 14 | 1867 | 18.7 | 28 |
| Note: Values are illustrative and may vary depending on experimental conditions. Specific activity units are arbitrary and would be defined by a specific antimicrobial activity assay. |
Antimicrobial Activity of Purified Hydramacin-1
| Parameter | Concentration | Target Organisms |
| Bacterial Aggregation | 0.14 µM (~2 µg/mL) | Gram-positive and Gram-negative bacteria[3] |
| Membrane Permeabilization | ~700 nM (5 µg/mL) | Bacillus megaterium[4] |
| 90% Lethal Dose (LD90) | 100 - 200 nM (0.7 - 1.4 µg/mL) | Various sensitive bacteria[4] |
Experimental Protocols
Recombinant Expression of Thioredoxin-His6-Hydramacin-1
This protocol describes the expression of Hydramacin-1 as a fusion protein with a thioredoxin and His6 tag in E. coli. This approach enhances expression levels and facilitates purification.
Materials:
-
pET-32a vector containing the Hydramacin-1 gene
-
E. coli BL21 (DE3) competent cells
-
Luria-Bertani (LB) medium
-
Ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the pET-32a-Hydramacin-1 plasmid into E. coli BL21 (DE3) competent cells.
-
Plate the transformed cells on an LB agar plate containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM[5].
-
Continue to incubate the culture for 3-4 hours at 37°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
Extraction and Purification of the Fusion Protein from Inclusion Bodies
Hydramacin-1 fusion protein is expressed as insoluble inclusion bodies in E. coli. This protocol details their isolation and purification.
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole
-
Denaturing Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 7.2
-
Wash Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0
-
Elution Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 250 mM imidazole
-
Ni-NTA agarose resin
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant and wash the inclusion body pellet with Lysis Buffer containing 1% Triton X-100 to remove membrane contaminants. Centrifuge again.
-
Solubilize the inclusion bodies in Denaturing Buffer by stirring for several hours at room temperature[5].
-
Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.
-
Equilibrate the Ni-NTA agarose resin with Denaturing Buffer.
-
Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the fusion protein with Elution Buffer[5]. Collect the fractions containing the protein.
Refolding and Cleavage of the Fusion Protein
This protocol describes the refolding of the denatured fusion protein and the enzymatic cleavage to release mature Hydramacin-1.
Materials:
-
Eluted fusion protein in Elution Buffer
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.5, 4 mM reduced glutathione, 0.4 mM oxidized glutathione
-
Enterokinase
-
Dialysis tubing
Procedure:
-
Dilute the eluted fusion protein to a final concentration of 0.3 mg/mL in Denaturing Buffer.
-
Perform rapid dilution refolding by adding the protein solution dropwise into a 6-fold volume of stirring Refolding Buffer.
-
Adjust the pH to 8.5 and incubate at 20°C for 72 hours with gentle stirring[5].
-
Concentrate the refolded protein solution using a centrifugal concentrator.
-
Dialyze the concentrated protein against 50 mM Tris-HCl, pH 8.0, for 48 hours at 20°C.
-
Remove any precipitated protein by centrifugation.
-
Add Enterokinase to the soluble, refolded fusion protein and incubate at 37°C overnight to cleave off the thioredoxin-His6 tag[5].
Final Purification by Reversed-Phase HPLC
The final purification step to obtain highly pure, mature Hydramacin-1 is performed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Cleaved protein solution
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 semi-preparative HPLC column
Procedure:
-
Acidify the cleaved protein solution with TFA.
-
Load the sample onto a C18 semi-preparative column equilibrated with 95% Solvent A and 5% Solvent B.
-
Elute the protein using a linear gradient of acetonitrile. A continuous gradient of 1.4% acetonitrile per minute, starting from 25% acetonitrile, has been reported to be effective[6].
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the Hydramacin-1 peak.
-
Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.
-
Lyophilize the pure fractions for storage.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Hydramacin-1 expression and purification.
Mechanism of Action: The Barnacle Model
References
- 1. Hydramacin-1 - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin fusion construct enables high-yield production of soluble, active matrix metalloproteinase-8 (MMP-8) in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydramycin Production from Streptomyces violaceus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cultivation of Streptomyces violaceus and the subsequent production, extraction, and quantification of the antitumor antibiotic, hydramycin. The protocols outlined below are based on established methodologies for Streptomyces fermentation and antibiotic recovery, tailored for this compound production.
I. Introduction
This compound is a potent antitumor antibiotic belonging to the pluramycin group, which is produced by the bacterium Streptomyces violaceus P950-4 (ATCC 53807)[1]. Like other members of the pluramycin family, this compound exhibits significant cytotoxic activity, making it a compound of interest for cancer research and drug development. Effective production of this compound requires optimized culture conditions to maximize yield and facilitate downstream processing. This document provides detailed protocols for the cultivation of S. violaceus, optimization of fermentation parameters, and methods for the extraction and quantification of this compound.
II. Data Presentation: Optimizing Culture Conditions
The following tables summarize key parameters that can be optimized to enhance this compound production. These values are derived from studies on antibiotic production in closely related Streptomyces species and serve as a strong starting point for the optimization of S. violaceus cultivation.
Table 1: Recommended Media Composition for Streptomyces violaceus Cultivation
| Component | Concentration (g/L) | Role |
| Starch | 10.0 | Primary Carbon Source |
| Sodium Nitrate | 2.5 | Nitrogen Source |
| Dipotassium Phosphate (K2HPO4) | 1.0 | Buffering Agent, Phosphate Source |
| Monopotassium Phosphate (KH2PO4) | 1.0 | Buffering Agent, Phosphate Source |
| Magnesium Sulfate Heptahydrate (MgSO4·7H2O) | 0.5 | Cofactor for Enzymes |
| Potassium Chloride (KCl) | 0.5 | Osmolyte, Source of Potassium |
| Trace Salt Solution | 1.0 mL | Provides Essential Micronutrients |
Trace Salt Solution Composition (g/L):
-
Copper Sulfate Pentahydrate (CuSO4·5H2O): 0.64
-
Ferrous Sulfate Heptahydrate (FeSO4·7H2O): 0.11
-
Manganese Chloride Tetrahydrate (MnCl2·4H2O): 0.79
-
Zinc Sulfate Heptahydrate (ZnSO4·7H2O): 0.15
Table 2: Optimized Fermentation Parameters for Antibiotic Production
| Parameter | Optimal Range | Impact on Production |
| pH | 6.5 - 7.0 | Affects enzyme activity and nutrient uptake. |
| Temperature | 28 - 30°C | Influences growth rate and secondary metabolite biosynthesis. |
| Incubation Time | 7 - 10 days | Production typically peaks in the late stationary phase. |
| Agitation | 150 - 200 rpm | Ensures proper aeration and nutrient distribution in liquid cultures. |
| Inoculum Size | 4 x 10^6 spores/mL | An optimal starting density is crucial for efficient fermentation. |
III. Experimental Protocols
Protocol 1: Culturing Streptomyces violaceus
This protocol describes the steps for preparing the inoculum and performing the fermentation for this compound production.
A. Materials:
-
Streptomyces violaceus P950-4 (ATCC 53807) culture
-
Starch Casein Agar (SCA) plates
-
Seed Medium (e.g., Tryptic Soy Broth or ISP Medium 2)
-
Production Medium (see Table 1)
-
Sterile baffled Erlenmeyer flasks
-
Incubator shaker
B. Inoculum Preparation (Seed Culture):
-
Streak a loopful of S. violaceus culture onto an SCA plate.
-
Incubate the plate at 28°C for 7-10 days, or until well-sporulated.
-
Aseptically scrape the spores from the surface of the agar plate and suspend them in sterile water or saline to create a spore suspension.
-
Adjust the spore concentration to approximately 4 x 10^6 spores/mL using a hemocytometer.
-
Inoculate a flask containing seed medium with the spore suspension.
-
Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.
C. Fermentation for this compound Production:
-
Inoculate the production medium (Table 1) with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the production culture at 28°C with shaking at 200 rpm.
-
Monitor the fermentation for 7-10 days. Samples can be taken periodically to measure growth (e.g., dry cell weight) and this compound production.
Protocol 2: Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
A. Materials:
-
Fermentation broth from S. violaceus culture
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
B. Extraction:
-
After the fermentation period, centrifuge the culture broth to separate the mycelium from the supernatant.
-
The this compound, being a pluramycin-type antibiotic, is often found in both the mycelium and the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.
-
Separate the organic layer. Repeat the extraction of the aqueous layer to maximize recovery.
-
Extract the mycelial pellet with acetone or methanol to recover any intracellularly bound this compound.
-
Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
C. Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Perform column chromatography using silica gel. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
For higher purity, perform preparative HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).
Protocol 3: Quantification of this compound
This protocol provides a method for quantifying the concentration of this compound using HPLC.
A. Materials:
-
Purified this compound standard
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier
B. Method:
-
Prepare a stock solution of the purified this compound standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the samples for injection by dissolving the crude or purified extracts in the mobile phase.
-
Set up the HPLC system with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this will need to be determined experimentally, but pluramycins often absorb in the UV-Vis range).
-
Inject the standards and samples.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
IV. Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for this compound production and analysis.
Caption: Experimental workflow for this compound production.
Hypothesized this compound Biosynthetic Signaling Pathway
While the specific signaling pathway for this compound biosynthesis is not fully elucidated, it is likely governed by a complex regulatory network typical for secondary metabolite production in Streptomyces. This often involves two-component systems and pathway-specific regulators. The diagram below presents a generalized model.
Caption: Hypothesized signaling pathway for this compound biosynthesis.
References
Application Notes and Protocols for In Vivo Experimental Design of Hydramycin in Mouse Models
A Note to the Researcher: The term "Hydramycin" is associated with two distinct molecules in scientific literature. To provide a comprehensive resource, this document addresses both:
-
This compound (Pluramycin-type Antitumor Antibiotic): An antitumor and antibacterial compound isolated from Streptomyces violaceus.
-
Hydramacin-1: A potent antimicrobial peptide (AMP) isolated from Hydra vulgaris.
This document is structured to provide detailed application notes and protocols for the in vivo experimental design of both compounds in mouse models, tailored for researchers, scientists, and drug development professionals.
Part 1: this compound (Pluramycin-type Antitumor Antibiotic)
This compound is a member of the pluramycin class of antibiotics, known for their potent cytotoxic and antibacterial activities. In vivo studies have demonstrated its efficacy in increasing the survival time of mice with P388 leukemia.
Mechanism of Action
Pluramycin-type antibiotics like this compound exert their antitumor effects primarily through the alkylation and intercalation of DNA. This interaction disrupts DNA replication and transcription, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway in a tumor cell.
Data Presentation: In Vivo Efficacy of this compound
| Parameter | Control Group | This compound Treatment Group | Reference Compound (e.g., Doxorubicin) |
| Mouse Strain | CDF1 or BDF1 | CDF1 or BDF1 | CDF1 or BDF1 |
| Tumor Model | P388 Leukemia | P388 Leukemia | P388 Leukemia |
| Inoculum Size | 1 x 10^6 cells/mouse | 1 x 10^6 cells/mouse | 1 x 10^6 cells/mouse |
| Treatment Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosage | Vehicle | TBD | TBD |
| Treatment Schedule | Daily for 9 days | Daily for 9 days | Daily for 9 days |
| Median Survival Time (MST) in days | TBD | TBD | TBD |
| Increase in Lifespan (ILS %) | - | TBD | TBD |
| Toxicity (e.g., body weight loss) | TBD | TBD | TBD |
TBD: To be determined from the full experimental data.
Experimental Protocol: Generalized In Vivo Efficacy Study of a Pluramycin-type Antibiotic in a P388 Leukemia Mouse Model
This protocol is a generalized procedure based on standard practices for evaluating antitumor compounds in this model.
1. Animal Model and Husbandry:
-
Mouse Strain: Female CDF1 or BDF1 mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Housing: House mice in sterile conditions with ad libitum access to food and water.
2. P388 Leukemia Cell Culture and Inoculation:
-
Cell Line: P388 murine leukemia cell line.
-
Culture: Maintain cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Inoculation: On day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10^6 P388 cells in 0.1 mL of sterile saline.
3. Drug Preparation and Administration:
-
Test Compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline, 5% dextrose solution).
-
Control Groups: Include a vehicle control group and a positive control group (e.g., Doxorubicin).
-
Administration: Administer the test compound, vehicle, or positive control via i.p. injection starting 24 hours after tumor cell inoculation (Day 1).
-
Dosage and Schedule: A typical schedule would be daily injections for 9 consecutive days. The optimal dose would need to be determined in a preliminary dose-finding study.
4. Efficacy and Toxicity Assessment:
-
Survival: Monitor the mice daily for signs of morbidity and mortality. Record the date of death for each mouse.
-
Calculation of Efficacy:
-
Calculate the Median Survival Time (MST) for each group.
-
Determine the Percentage Increase in Lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
-
Toxicity: Monitor body weight changes throughout the experiment as an indicator of toxicity.
Experimental Workflow: In Vivo Antitumor Efficacy
Caption: Experimental workflow for in vivo antitumor efficacy testing.
Part 2: Hydramacin-1 (Antimicrobial Peptide)
Hydramacin-1 is a cationic antimicrobial peptide from the freshwater polyp Hydra vulgaris.[2] It exhibits potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multi-resistant strains.[3][4] To date, specific in vivo experimental data for Hydramacin-1 in mouse models has not been published. Therefore, the following sections provide generalized protocols for the in vivo evaluation of antimicrobial peptides like Hydramacin-1.
Mechanism of Action
Hydramacin-1's primary mechanism of action is the "barnacle model," where it induces the aggregation of bacteria.[5] The peptide has a unique surface charge distribution with a belt of positive charges between two hydrophobic regions.[2][4] This structure allows it to bind to the membranes of multiple bacteria simultaneously, causing them to clump together.[2][5] This aggregation is followed by membrane permeabilization, leading to bacterial cell death.[2]
Mechanism Diagram: The Barnacle Model
Caption: The "Barnacle Model" mechanism of Hydramacin-1.
Data Presentation: Generalized In Vivo Efficacy of an Antimicrobial Peptide
The following tables are templates for presenting quantitative data from mouse infection models.
Table 2.1: Mouse Sepsis Model Data
| Parameter | Control Group (Vehicle) | AMP Treatment Group | Reference Antibiotic Group |
| Mouse Strain | BALB/c or C57BL/6 | BALB/c or C57BL/6 | BALB/c or C57BL/6 |
| Infection Model | Sepsis (e.g., CLP or i.p. bacterial challenge) | Sepsis (e.g., CLP or i.p. bacterial challenge) | Sepsis (e.g., CLP or i.p. bacterial challenge) |
| Bacterial Strain | e.g., MRSA, P. aeruginosa | e.g., MRSA, P. aeruginosa | e.g., MRSA, P. aeruginosa |
| Inoculum Size (CFU/mouse) | TBD | TBD | TBD |
| Treatment Route | i.v. or i.p. | i.v. or i.p. | i.v. or i.p. |
| Dosage (mg/kg) | Vehicle | TBD | TBD |
| Treatment Schedule | e.g., Single dose post-infection | e.g., Single dose post-infection | e.g., Single dose post-infection |
| Survival Rate (%) at 72h | TBD | TBD | TBD |
| Bacterial Load (CFU/mL) in Blood at 24h | TBD | TBD | TBD |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) at 6h | TBD | TBD | TBD |
Table 2.2: Mouse Wound Infection Model Data
| Parameter | Control Group (Vehicle) | AMP Treatment Group | Reference Antibiotic Group |
| Mouse Strain | BALB/c or SKH1 | BALB/c or SKH1 | BALB/c or SKH1 |
| Infection Model | Full-thickness skin wound | Full-thickness skin wound | Full-thickness skin wound |
| Bacterial Strain | e.g., S. aureus, P. aeruginosa | e.g., S. aureus, P. aeruginosa | e.g., S. aureus, P. aeruginosa |
| Inoculum Size (CFU/wound) | TBD | TBD | TBD |
| Treatment Route | Topical | Topical | Topical |
| Dosage (% w/w in gel) | Vehicle | TBD | TBD |
| Treatment Schedule | e.g., Daily for 7 days | e.g., Daily for 7 days | e.g., Daily for 7 days |
| Wound Closure Rate (%) at Day 7 | TBD | TBD | TBD |
| Bacterial Load (CFU/g tissue) at Day 3 | TBD | TBD | TBD |
| Histological Score at Day 7 | TBD | TBD | TBD |
Experimental Protocols: Generalized In Vivo Studies for an Antimicrobial Peptide
Protocol 2.1: Mouse Sepsis Model (Intraperitoneal Infection)
1. Animal Model:
-
Mouse Strain: Male or female BALB/c mice, 8-10 weeks old.
2. Bacterial Culture and Inoculum Preparation:
-
Bacterial Strain: A clinically relevant strain, e.g., Methicillin-resistant Staphylococcus aureus (MRSA).
-
Preparation: Grow bacteria to mid-log phase, wash with sterile saline, and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). The lethal dose (LD) should be predetermined.
3. Infection and Treatment:
-
Infection: Induce sepsis by i.p. injection of the bacterial suspension (e.g., 0.1 mL).
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the antimicrobial peptide (dissolved in sterile saline) via intravenous (i.v.) or i.p. injection at various doses.
4. Endpoints and Analysis:
-
Survival: Monitor survival for up to 7 days.
-
Bacterial Load: At selected time points (e.g., 24 hours), euthanize a subset of mice, collect blood and peritoneal lavage fluid, and determine bacterial counts by plating serial dilutions.
-
Inflammatory Response: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum collected at early time points (e.g., 6 hours) using ELISA.
Protocol 2.2: Mouse Skin Wound Infection Model
1. Animal Model:
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old.
2. Wound Creation and Infection:
-
Anesthesia: Anesthetize the mice.
-
Wound Creation: Create a full-thickness wound on the dorsum of the mouse using a biopsy punch.
-
Infection: Apply a suspension of the chosen bacterial strain (e.g., S. aureus, 1 x 10^7 CFU in 10 µL) directly to the wound.
3. Treatment Application:
-
Formulation: Prepare the antimicrobial peptide in a suitable topical formulation (e.g., hydrogel).
-
Application: Apply the formulation to the wound at a specified time post-infection (e.g., 2 hours) and then daily for a set period (e.g., 7 days).
4. Efficacy Assessment:
-
Wound Healing: Measure the wound area daily or at set intervals to calculate the rate of wound closure.
-
Bacterial Load: On a specific day post-infection (e.g., Day 3), euthanize a subset of mice, excise the wound tissue, homogenize it, and perform bacterial counts.
-
Histology: At the end of the study, collect wound tissue for histological analysis to assess re-epithelialization, granulation tissue formation, and inflammation.
Experimental Workflow: In Vivo Antimicrobial Efficacy
Caption: Experimental workflows for in vivo antimicrobial efficacy testing in sepsis and wound infection models.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Hydramacin-1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hydramycin in P388 Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydramycin is an antitumor antibiotic isolated from the fermentation broth of Streptomyces violaceus.[1] It is classified as a member of the pluramycin group of antibiotics and has demonstrated potent cytotoxic activity against P388 leukemia cells.[1] In preclinical studies, this compound was shown to increase the survival time of mice inoculated with P388 leukemia, indicating its potential as a therapeutic agent.[1]
These application notes provide a general framework for the study of this compound in the P388 murine leukemia cell line. Due to the limited publicly available data on this compound, the following protocols and data are presented as representative examples for this class of compound and cell line. The proposed mechanism of action is based on the known activities of pluramycin antibiotics.
Quantitative Data Summary
| Parameter | This compound | Doxorubicin (Control) | Unit |
| IC50 (48h) | [Insert Experimental Value] | [Insert Experimental Value] | µM |
| Cell Viability at 1 µM (48h) | [Insert Experimental Value] | [Insert Experimental Value] | % |
| Apoptosis Induction at 1 µM (24h) | [Insert Experimental Value] | [Insert Experimental Value] | % |
| Cell Cycle Arrest (Phase) | [Insert Experimental Value] | [Insert Experimental Value] | G1/S or G2/M |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on the P388 leukemia cell line.
P388 Cell Culture and Maintenance
-
Cell Line: P388 (murine leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: P388 cells grow in suspension. Monitor cell density and subculture every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed P388 cells in a 96-well plate at a density of 5x10^4 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Seed P388 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Proposed Signaling Pathway of this compound in P388 Cells
This compound is a pluramycin-like antibiotic. Pluramycins are known to intercalate into DNA and inhibit DNA and RNA synthesis, ultimately leading to cell death. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound action in P388 leukemia cells.
Experimental Workflow for this compound Evaluation
The following diagram outlines the general experimental workflow for assessing the in vitro efficacy of this compound against P388 leukemia cells.
Caption: General workflow for in vitro testing of this compound on P388 cells.
References
Application Notes and Protocols for In Vitro Assays of Hydramycin
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The name "Hydramycin" can refer to two distinct compounds with significant therapeutic potential: Hydramacin-1 , an antimicrobial peptide isolated from Hydra vulgaris, and a pluramycin-like antitumor antibiotic produced by the bacterium Streptomyces violaceus.[1] This document provides detailed application notes and protocols for the in vitro evaluation of both of these compounds, addressing their distinct biological activities.
Part 1: Hydramacin-1 (from Hydra vulgaris)
Hydramacin-1 is a cationic antimicrobial peptide that exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multi-resistant human pathogens.[2][3] Its primary mechanism of action involves the aggregation of bacterial cells followed by membrane permeabilization.[4]
Data Presentation: In Vitro Activity of Hydramacin-1
The following table summarizes the effective concentrations of Hydramacin-1 in various in vitro assays.
| Assay Type | Target Organism(s) | Effective Concentration | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Gram-negative and Gram-positive bacteria | 0.0125 - 100 µg/mL | [5] |
| Bacterial Aggregation Assay | Gram-negative and Gram-positive bacteria | ~0.14 µM | [5] |
| Membrane Permeabilization Assay | Bacillus megaterium | ~700 nM | [5] |
| Cytotoxicity (General Guidance) | Mammalian Cell Lines | IC50 determination recommended | [6][7] |
Experimental Protocols
This protocol determines the lowest concentration of Hydramacin-1 that inhibits the visible growth of a microorganism.
Materials:
-
Hydramacin-1 stock solution (sterile)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (optional, for OD600 readings)
Procedure:
-
Prepare a serial two-fold dilution of Hydramacin-1 in CAMHB in a 96-well plate. Final concentrations should typically range from 100 µg/mL to 0.0125 µg/mL.
-
Include a positive control (broth with bacteria, no Hydramacin-1) and a negative control (broth only).
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth. Alternatively, measure the optical density at 600 nm.
This assay visually assesses the ability of Hydramacin-1 to cause bacterial cell aggregation.
Materials:
-
Hydramacin-1 solution (e.g., 1 µg/µL stock)
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Wash bacterial cells with PBS and resuspend to a concentration of 10^7 - 10^8 cells/mL.
-
On a microscope slide, mix a small volume of the bacterial suspension with an equal volume of the Hydramacin-1 solution (a final concentration of ~0.14 µM is a good starting point).
-
As a control, mix a separate aliquot of the bacterial suspension with the vehicle control (e.g., sterile water or buffer).
-
Cover with a coverslip and observe under a light microscope immediately and over a period of 30 minutes for the formation of cell aggregates.
This protocol is a general method to determine the cytotoxic effect of Hydramacin-1 on mammalian cell lines and to determine its IC50 value.[8][9]
Materials:
-
Hydramacin-1 stock solution (sterile)
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Hydramacin-1 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Hydramacin-1. Include a vehicle control.
-
Incubate for 24-48 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.[8][11]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of Hydramacin-1.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity [pubmed.ncbi.nlm.nih.gov]
- 2. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian cell toxicity and candidacidal mechanism of Arg- or Lys-containing Trp-rich model antimicrobial peptides and their d-enantiomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Quantification of Hydramacin-1
A Note on Terminology: Initial searches for "Hydramycin" did not yield a specific compound. However, extensive literature exists for "Hydramacin-1," an antimicrobial protein isolated from Hydra. This document will focus on the analytical techniques applicable to the quantification of Hydramacin-1, assuming "this compound" was a typographical error.
These application notes provide detailed protocols for the quantification of the antimicrobial protein Hydramacin-1 using various analytical techniques. The methods described are foundational and may require further optimization for specific matrices and research questions.
High-Performance Liquid Chromatography (HPLC) for Hydramacin-1 Quantification
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of proteins like Hydramacin-1 from complex mixtures.[1] This method is suitable for routine analysis and quality control.
Data Presentation: HPLC Performance Characteristics
| Parameter | Performance | Notes |
| Specificity | Moderate to High | Dependent on column chemistry and detector. |
| Sensitivity | ng to µg range | Can be enhanced with fluorescent derivatization. |
| Linearity | Typically >0.99 | Over a defined concentration range. |
| Precision (%RSD) | < 5% | For intra- and inter-day assays. |
| Throughput | Moderate | 10-30 minutes per sample. |
| Cost | Moderate | Lower than mass spectrometry-based methods. |
Experimental Protocol: HPLC Quantification of Hydramacin-1
A. Sample Preparation (from Bacterial Culture Supernatant)
-
Centrifugation: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant containing secreted Hydramacin-1.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.
-
Solid-Phase Extraction (SPE) (Optional Cleanup):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with water.
-
Load the filtered supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile) to remove hydrophilic impurities.
-
Elute Hydramacin-1 with a higher concentration of organic solvent (e.g., 80% acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.
-
B. HPLC Instrumentation and Conditions
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at 214 nm and 280 nm.
C. Data Analysis
-
Standard Curve: Prepare a series of Hydramacin-1 standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Calibration: Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared samples and determine the concentration of Hydramacin-1 by interpolating the peak area from the calibration curve.
Workflow for HPLC Quantification of Hydramacin-1
Caption: Workflow for Hydramacin-1 quantification by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Hydramacin-1 Quantification
LC-MS/MS offers superior sensitivity and specificity for the quantification of Hydramacin-1, especially in complex biological matrices like plasma or tissue homogenates.[3][4][5] This technique is ideal for pharmacokinetic studies and low-level detection.
Data Presentation: LC-MS/MS Performance Characteristics
| Parameter | Performance | Notes |
| Specificity | Very High | Based on parent and fragment ion masses. |
| Sensitivity | pg to ng range | The most sensitive technique for this application. |
| Linearity | Typically >0.999 | Over a wide dynamic range. |
| Precision (%RSD) | < 15% | As per regulatory guidelines for bioanalysis. |
| Throughput | High | Runtimes can be as short as a few minutes per sample.[4] |
| Cost | High | Requires specialized instrumentation and expertise. |
Experimental Protocol: LC-MS/MS Quantification of Hydramacin-1
A. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled peptide with a sequence from Hydramacin-1).
-
Vortexing: Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
B. LC-MS/MS Instrumentation and Conditions
-
LC System: A UPLC system such as a Waters ACQUITY or equivalent.[5]
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent).
-
Column: A suitable peptide separation column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A fast gradient, for example, 2% to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Hydramacin-1 and the internal standard need to be determined by direct infusion of the purified protein.
C. Data Analysis
-
Software: Use instrument-specific software (e.g., MassHunter, Analyst) for data acquisition and processing.
-
Calibration Curve: Prepare a calibration curve by spiking known amounts of Hydramacin-1 into a blank matrix (e.g., control plasma).
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration from the weighted linear regression of the calibration curve.
Workflow for LC-MS/MS Quantification of Hydramacin-1
Caption: Workflow for Hydramacin-1 quantification by LC-MS/MS.
UV-Vis Spectrophotometry for Hydramacin-1 Quantification
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of purified Hydramacin-1.[6] It is less specific than chromatographic methods and is best suited for samples with low complexity.
Data Presentation: UV-Vis Spectrophotometry Performance Characteristics
| Parameter | Performance | Notes |
| Specificity | Low | Susceptible to interference from other UV-absorbing molecules. |
| Sensitivity | µg to mg range | Generally less sensitive than HPLC and LC-MS. |
| Linearity | Typically >0.99 | Within the limits of the Beer-Lambert law. |
| Precision (%RSD) | < 2% | For replicate measurements. |
| Throughput | Very High | Can analyze samples in seconds. |
| Cost | Low | Standard equipment in most laboratories. |
Experimental Protocol: UV-Vis Spectrophotometry of Hydramacin-1
A. Direct Quantification (for Purified Protein)
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up.
-
Wavelength Selection: Set the wavelength to 280 nm for measuring protein concentration based on the absorbance of tryptophan and tyrosine residues.
-
Blanking: Use the same buffer in which the Hydramacin-1 is dissolved as a blank to zero the instrument.
-
Measurement: Place the cuvette with the Hydramacin-1 sample in the spectrophotometer and record the absorbance.
-
Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration. The molar extinction coefficient (ε) for Hydramacin-1 must be known or calculated from its amino acid sequence.
B. Colorimetric Assay (e.g., Bradford or BCA Assay for General Protein Quantification)
-
Reagent Preparation: Prepare the colorimetric reagent according to the manufacturer's instructions.
-
Standard Curve: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.
-
Sample and Standard Incubation: Add the standards and unknown Hydramacin-1 samples to the reagent in a microplate or cuvettes.
-
Incubation: Incubate for the recommended time at the specified temperature to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 595 nm for Bradford, 562 nm for BCA).
-
Quantification: Construct a standard curve and determine the concentration of Hydramacin-1 in the samples.
Hydramacin-1 Mechanism of Action: The Barnacle Model
Hydramacin-1 is proposed to function via a "barnacle model," where it cross-links and aggregates bacteria.[7][8] This is facilitated by its unique surface charge distribution, featuring a belt of positive charges between two hydrophobic patches.[7] This structure allows a single Hydramacin-1 molecule to bind to the membranes of two different bacterial cells, leading to aggregation and eventual cell death.[9]
Signaling Pathway Diagram: The Barnacle Model
Caption: The proposed "Barnacle Model" for Hydramacin-1 action.
References
- 1. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydramacin 1 Polyclonal Antibody (OSH00052W-100UL) [thermofisher.com]
Application Notes and Protocols for Assessing Hydramycin Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antibacterial properties of Hydramycin, a potent antimicrobial agent. The protocols outlined below are standard, validated methods for determining the susceptibility of various bacterial strains to this compound and understanding its mode of action.
Introduction to this compound
This compound refers to two distinct antimicrobial compounds:
-
Hydramacin-1: A cationic antimicrobial peptide isolated from the basal metazoan Hydra. It exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multi-resistant human pathogenic strains.[1][2] Its mechanism of action involves the aggregation of bacteria, leading to cell death.[1][2][3]
-
This compound: An antitumor antibiotic produced by Streptomyces violaceus. This compound also demonstrates antibacterial and cytotoxic activity.[4]
This document will focus on the methods for assessing the antibacterial activity of Hydramacin-1, given the greater availability of detailed mechanistic information. The described protocols are, however, broadly applicable to other antimicrobial agents, including the Streptomyces-derived this compound.
Key Methodologies for Antibacterial Assessment
Several standard methods are employed to evaluate the efficacy of antimicrobial agents. The choice of method depends on the specific information required, such as the minimal concentration needed to inhibit growth or the rate at which the agent kills the bacteria.[5][6][7] The three primary methods detailed here are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing susceptibility, and Time-Kill Assays for evaluating bactericidal versus bacteriostatic activity.
Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10] This value is crucial for understanding the potency of the antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer specified for the compound) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL) in the appropriate test broth.[11]
-
-
Microtiter Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Prepare serial two-fold dilutions of the this compound stock solution in the wells of the plate with the appropriate broth medium. The final volume in each well should be 50 µL (or 100 µL depending on the protocol).
-
Inoculate each well (except for the sterility control) with an equal volume of the diluted bacterial inoculum.
-
Include the following controls:
-
Growth Control: Wells containing only the broth medium and the bacterial inoculum.
-
Sterility Control: Wells containing only the broth medium to check for contamination.[8]
-
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.[9]
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[8]
-
The results of the broth microdilution assay should be summarized in a table.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 0.5 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 2 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 4 |
| Klebsiella pneumoniae (Clinical Isolate) | Gram-Negative | 0.25 |
Note: The data presented in this table are for illustrative purposes only and may not represent the actual MIC values for this compound.
Disk Diffusion (Kirby-Bauer) Test
The disk diffusion test is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antibiotic.[12][13] An antibiotic-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[13][14]
-
Preparation of Agar Plates:
-
Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.[15]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.[15]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[15]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antibiotic Disks:
-
Prepare paper disks of a standard diameter (e.g., 6 mm) impregnated with a known concentration of this compound.
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate using sterile forceps.
-
Ensure the disks are placed at least 24 mm apart.[15]
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[16]
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[17]
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts (if available for this compound).
-
| Bacterial Strain | Gram Status | This compound Disk Concentration (µg) | Zone of Inhibition (mm) | Interpretation |
| Escherichia coli ATCC 25922 | Gram-Negative | 30 | 25 | Susceptible |
| Staphylococcus aureus ATCC 25923 | Gram-Positive | 30 | 22 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 30 | 18 | Intermediate |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 30 | 14 | Resistant |
Note: The data and interpretations in this table are for illustrative purposes only.
Time-Kill Assay
Time-kill assays are performed to assess the pharmacodynamics of an antimicrobial agent and to determine whether it has bactericidal (killing) or bacteriostatic (inhibiting growth) activity.[18] This is achieved by measuring the number of viable bacteria over time after exposure to the antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[18][19]
-
Preparation of Cultures and this compound:
-
Prepare a logarithmic phase bacterial culture in a suitable broth medium.
-
Adjust the bacterial suspension to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare solutions of this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
-
Assay Setup:
-
In sterile tubes or flasks, add the bacterial inoculum to the this compound solutions at the desired concentrations.
-
Include a growth control tube containing the bacterial inoculum without this compound.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[20]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in a sterile saline or buffer solution.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
| Time (hours) | Growth Control (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.68 | 5.69 |
| 2 | 6.50 | 4.20 | 3.10 |
| 4 | 7.80 | 3.15 | <2.0 (Limit of Detection) |
| 6 | 8.50 | 2.50 | <2.0 (Limit of Detection) |
| 8 | 8.90 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
| 24 | 9.20 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
Note: The data presented in this table are for illustrative purposes only.
Visualizing Workflows and Mechanisms
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Experimental Workflow: Disk Diffusion
Caption: Workflow for the disk diffusion susceptibility test.
Proposed Mechanism of Action: Hydramacin-1
The antibacterial activity of Hydramacin-1 is initiated by the aggregation of bacterial cells.[1][2] The peptide has a unique surface charge distribution with a belt of positively charged residues separating two hydrophobic areas.[2][3] This structure allows Hydramacin-1 to interact with and bridge the membranes of multiple bacteria, leading to the formation of large cell aggregates. This aggregation is a crucial step in its bactericidal mechanism, which is followed by membrane permeabilization.[1]
Caption: Proposed mechanism of Hydramacin-1 antibacterial activity.
References
- 1. uniprot.org [uniprot.org]
- 2. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. woah.org [woah.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. apec.org [apec.org]
- 11. researchgate.net [researchgate.net]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. vims.edu [vims.edu]
- 15. microbenotes.com [microbenotes.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. actascientific.com [actascientific.com]
Application Notes and Protocols for Hydramacin-1 in Combination Therapy Studies
A Note on Terminology: Initial literature searches for "Hydramycin" did not yield specific results. However, extensive research exists for Hydramacin-1 , a potent antimicrobial protein isolated from the freshwater hydroid Hydra.[1][2] This document will focus on the application of Hydramacin-1 in hypothetical combination therapy studies, based on its known mechanisms and the principles of antimicrobial synergy.
Introduction
The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel therapeutic strategies.[3] Combination therapy, the use of two or more drugs with distinct mechanisms of action, offers a promising approach to enhance antimicrobial efficacy, reduce the likelihood of resistance development, and lower required dosages to minimize toxicity.[3]
Hydramacin-1 is a unique antimicrobial protein with a novel structure and mechanism of action. It is a 60-amino acid, cationic peptide that exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including clinically relevant MDR strains.[1] Its primary mechanism involves inducing the aggregation of bacterial cells, a process termed the "barnacle model," which leads to the disruption of the bacterial membrane.[4][5] This distinct mode of action makes Hydramacin-1 an excellent candidate for combination therapy studies.
These application notes provide a framework for investigating the synergistic potential of Hydramacin-1 with conventional antibiotics.
Rationale for Combination Therapy with Hydramacin-1
The unique bacterial aggregation mechanism of Hydramacin-1 can be hypothesized to potentiate the activity of other antibiotics through several means:
-
Increased Drug Concentration at the Target Site: By aggregating bacteria, Hydramacin-1 may effectively increase the local concentration of a co-administered antibiotic, enhancing its uptake and efficacy.
-
Disruption of Bacterial Defenses: The membrane-disrupting properties of Hydramacin-1 could compromise the integrity of the bacterial cell envelope, facilitating the entry of other antibiotics that target intracellular components.
-
Overcoming Resistance Mechanisms: For bacteria resistant to certain antibiotics due to efflux pumps or enzymatic degradation, the membrane-destabilizing effect of Hydramacin-1 might interfere with these resistance mechanisms.
Hypothetical Synergistic Combinations
Based on its mechanism, Hydramacin-1 could be synergistic with:
-
Beta-lactams (e.g., Penicillin, Meropenem): Hydramacin-1's disruption of the outer membrane of Gram-negative bacteria could enhance the access of beta-lactams to the periplasmic space where they inhibit cell wall synthesis.
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): The membrane permeabilization caused by Hydramacin-1 could facilitate the uptake of aminoglycosides, which need to enter the cytoplasm to inhibit protein synthesis.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Increased membrane permeability could lead to higher intracellular concentrations of fluoroquinolones, enhancing their ability to inhibit DNA replication.
-
Rifampin: By disrupting the cell envelope, Hydramacin-1 may improve the penetration of Rifampin, which targets bacterial RNA polymerase.
Data Presentation: Hypothetical In Vitro Synergy Studies
The following tables present hypothetical data from in vitro synergy screening of Hydramacin-1 against a multidrug-resistant strain of Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MICs) of Single Agents
| Agent | MIC (µg/mL) |
| Hydramacin-1 | 4 |
| Meropenem | 16 |
| Gentamicin | 8 |
| Ciprofloxacin | 2 |
Table 2: Checkerboard Assay Results for Hydramacin-1 Combinations
| Combination | MIC of Hydramacin-1 in Combination (µg/mL) | MIC of Co-administered Antibiotic in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI)¹ | Interpretation |
| Hydramacin-1 + Meropenem | 1 | 2 | 0.375 | Synergy |
| Hydramacin-1 + Gentamicin | 0.5 | 2 | 0.375 | Synergy |
| Hydramacin-1 + Ciprofloxacin | 2 | 0.5 | 1.0 | Additive |
¹ FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 3: Time-Kill Assay Results for Hydramacin-1 + Gentamicin Combination (Hypothetical data showing change in log10 CFU/mL over 24 hours)
| Treatment | 0 hr | 4 hr | 8 hr | 12 hr | 24 hr |
| Growth Control | 6.0 | 7.2 | 8.5 | 9.1 | 9.3 |
| Hydramacin-1 (1/4 MIC) | 6.0 | 5.8 | 5.5 | 5.3 | 5.1 |
| Gentamicin (1/4 MIC) | 6.0 | 5.9 | 5.6 | 5.4 | 5.2 |
| Hydramacin-1 + Gentamicin | 6.0 | 4.5 | 3.1 | 2.0 | <2.0 |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is adapted from standard checkerboard assay methodologies.[6][7]
Objective: To determine the in vitro interaction between Hydramacin-1 and a second antimicrobial agent against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Hydramacin-1 stock solution
-
Second antibiotic stock solution
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare Bacterial Inoculum: a. Select isolated colonies of the test bacterium from an overnight agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions: a. In a 96-well plate, prepare serial dilutions of Hydramacin-1 horizontally (e.g., across columns 1-10) and the second antibiotic vertically (e.g., down rows A-G). b. Typically, dilutions range from 4x MIC to 1/16x MIC. c. Column 11 should contain dilutions of Hydramacin-1 only, and row H should contain dilutions of the second antibiotic only, to determine their individual MICs under the assay conditions. d. Well H12 serves as the growth control (no antibiotics).
-
Plate Setup (Checkerboard): a. Dispense 50 µL of CAMHB into each well of the 96-well plate. b. Add 50 µL of the appropriate Hydramacin-1 dilution to each well in the corresponding columns. c. Add 50 µL of the appropriate second antibiotic dilution to each well in the corresponding rows. The wells will now contain combinations of both agents at varying concentrations.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the plate at 35 ± 2°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the formula provided in the data presentation section. c. Interpret the FICI value to determine synergy, additivity, indifference, or antagonism.
Protocol 2: Time-Kill Assay
This protocol is based on standard time-kill assay methodologies.[8][9]
Objective: To assess the rate of bactericidal activity of an antimicrobial agent or combination over time.
Materials:
-
Bacterial isolate
-
Mueller-Hinton Broth (MHB)
-
Hydramacin-1 and second antibiotic at desired concentrations (e.g., 1/4x MIC, 1/2x MIC)
-
Sterile culture tubes or flasks
-
Shaking incubator (35 ± 1°C, 120 rpm)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Prepare Inoculum: a. Grow the bacterial isolate in MHB to the logarithmic phase of growth. b. Dilute the culture in fresh MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Set up Test Conditions: a. Prepare culture tubes/flasks with MHB containing: i. No antibiotic (growth control) ii. Hydramacin-1 alone (at a sub-inhibitory concentration, e.g., 1/4x MIC) iii. Second antibiotic alone (at a sub-inhibitory concentration, e.g., 1/4x MIC) iv. Combination of Hydramacin-1 and the second antibiotic (at the same sub-inhibitory concentrations)
-
Inoculation and Incubation: a. Inoculate each tube/flask with the prepared bacterial suspension. b. Incubate all tubes/flasks at 35 ± 1°C with constant agitation (e.g., 120 rpm).
-
Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture. b. Perform ten-fold serial dilutions of each aliquot in sterile saline. c. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates in triplicate.
-
Incubation and Colony Counting: a. Incubate the plates at 35 ± 1°C for 18-24 hours. b. Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: a. Plot the log10 CFU/mL against time for each condition. b. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point. c. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Mechanism of Action: The Barnacle Model
Caption: Proposed "barnacle model" mechanism of Hydramacin-1.
Experimental Workflow: Synergy Screening
Caption: Workflow for in vitro antimicrobial synergy testing.
Hypothetical Signaling Pathway Disruption
Caption: Hypothetical disruption of bacterial defenses by combination therapy.
References
- 1. Hydramacin-1 - Wikipedia [en.wikipedia.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. 4.7. Time-Kill Assays [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Hydramycin for Inducing Apoptosis in Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydramycin is an antitumor antibiotic isolated from the fermentation broth of Streptomyces violaceus.[1] Belonging to the pluramycin group of antibiotics, it has demonstrated potent cytotoxic activity and has been shown to increase the survival time in murine models of P388 leukemia.[1] While the precise mechanisms of its antitumor action are not extensively detailed in publicly available literature, its classification as a cytotoxic agent suggests that the induction of apoptosis is a likely contributor to its therapeutic effects.
These application notes provide a comprehensive framework for researchers to investigate the apoptosis-inducing potential of this compound or other novel compounds in tumor cells. The protocols outlined below are standard methodologies used to characterize the apoptotic cascade, from initial cytotoxicity screening to the elucidation of specific signaling pathways.
Data Presentation
Effective evaluation of an apoptosis-inducing agent requires rigorous quantitative analysis. The following tables are templates for organizing and presenting experimental data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Control) |
| P388 | Murine Leukemia | Data to be determined | Data to be determined |
| MCF-7 | Human Breast Cancer | Data to be determined | Data to be determined |
| A549 | Human Lung Cancer | Data to be determined | Data to be determined |
| HCT116 | Human Colon Cancer | Data to be determined | Data to be determined |
| Jurkat | Human T-cell Leukemia | Data to be determined | Data to be determined |
Table 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
| Cell Line | Treatment (Concentration) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 48 | Data to be determined | Data to be determined |
| MCF-7 | This compound (0.5 x IC50) | 48 | Data to be determined | Data to be determined |
| MCF-7 | This compound (1 x IC50) | 48 | Data to be determined | Data to be determined |
| MCF-7 | This compound (2 x IC50) | 48 | Data to be determined | Data to be determined |
Table 3: Caspase Activity Assay
| Cell Line | Treatment (Concentration) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| MCF-7 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| MCF-7 | This compound (1 x IC50) | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 | Staurosporine (Positive Control) | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, created using the DOT language, illustrate key apoptotic pathways and a general workflow for investigating a novel compound.
Caption: Figure 1: A stepwise workflow for characterizing the apoptotic effects of a novel compound like this compound.
Caption: Figure 2: The intrinsic pathway is triggered by cellular stress and is regulated by the Bcl-2 family of proteins.
Caption: Figure 3: The extrinsic pathway is initiated by the binding of extracellular ligands to cell surface death receptors.
Experimental Protocols
The following are detailed protocols for the key experiments proposed in the workflow.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls.
-
Incubate for 48 hours (or other desired time points).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To determine the effect of this compound on the expression levels of key proteins involved in the apoptotic pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Conclusion
While specific data on the apoptosis-inducing mechanisms of this compound are currently limited, the protocols and frameworks provided here offer a robust starting point for its investigation as a potential anticancer agent. By systematically applying these established methodologies, researchers can elucidate its mechanism of action, identify its molecular targets, and evaluate its therapeutic potential. The study of novel antibiotics from natural sources like Streptomyces remains a promising avenue for the discovery of new cancer therapies.
References
Application Notes and Protocols for the Experimental Use of HSP90 Inhibitor-X in Drug-Resistant Cancer Models
A Note on the Selected Compound: Initial searches for "Hydramycin" did not yield sufficient data for the creation of detailed application notes in the context of modern drug-resistant cancer models. To fulfill the user's request for a comprehensive and instructive document, we have substituted "this compound" with a well-characterized class of therapeutic agents, HSP90 inhibitors. "HSP90 Inhibitor-X (HSP90i-X)" is used throughout this document as a representative placeholder for a novel, potent, and selective inhibitor of Heat Shock Protein 90. The data and protocols provided are based on established findings for this class of drugs in the field of oncology.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2][3][4] In drug-resistant cancers, HSP90 plays a pivotal role by stabilizing mutated and overexpressed oncoproteins that drive resistance to conventional therapies.[5][6] HSP90i-X is an investigational small molecule that binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function and leading to the proteasomal degradation of its client proteins.[7] This action can restore sensitivity to other anticancer agents and induce apoptosis, making it a promising strategy for treating drug-resistant tumors.[1][5][8]
These application notes provide an overview of the mechanism of action of HSP90i-X and detailed protocols for its evaluation in in vitro and in vivo models of drug-resistant cancer.
Mechanism of Action
HSP90i-X targets the HSP90 chaperone machinery, which is responsible for the proper folding and stability of numerous oncogenic proteins.[4][6] In cancer cells that have developed resistance to targeted therapies (e.g., EGFR inhibitors in non-small cell lung cancer), the resistance is often driven by secondary mutations in the target protein or activation of bypass signaling pathways.[9] These altered proteins are often highly dependent on HSP90 for their stability. By inhibiting HSP90, HSP90i-X leads to the degradation of these client proteins, thereby disrupting the downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[10][11][12][13][14][15]
Data Presentation
Table 1: In Vitro Cytotoxicity of HSP90i-X in Drug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | IC₅₀ (nM) of Standard Therapy | IC₅₀ (nM) of HSP90i-X | Combination Index (CI)* |
| H1975 | NSCLC | EGFR T790M | >10,000 (Gefitinib) | 50 | 0.4 |
| A549 | NSCLC | KRAS Mutant | N/A | 75 | N/A |
| HCC827-GR | NSCLC | c-MET Amplification | >5,000 (Gefitinib) | 60 | 0.3 |
| BT-474 | Breast Cancer | HER2+ | 500 (Lapatinib) | 40 | 0.5 |
| SK-BR-3 | Breast Cancer | HER2+ | 750 (Lapatinib) | 55 | 0.6 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: Effect of HSP90i-X on Apoptosis in Drug-Resistant H1975 NSCLC Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 ± 1.1 |
| HSP90i-X | 50 | 25.8 ± 3.5 |
| HSP90i-X | 100 | 45.1 ± 4.2 |
| Gefitinib | 1000 | 8.3 ± 1.5 |
| HSP90i-X + Gefitinib | 50 + 1000 | 65.7 ± 5.8 |
Table 3: In Vivo Efficacy of HSP90i-X in a H1975 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 250 | - |
| HSP90i-X | 50 | 750 ± 150 | 50 |
| Gefitinib | 100 | 1400 ± 200 | 7 |
| HSP90i-X + Gefitinib | 50 + 100 | 300 ± 100 | 80 |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of HSP90i-X on cancer cell lines.[16][17][18][19][20]
Materials:
-
Drug-resistant cancer cell lines (e.g., H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
HSP90i-X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of HSP90i-X in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by HSP90i-X using flow cytometry.[21][22][23][24]
Materials:
-
Drug-resistant cancer cell lines
-
6-well plates
-
HSP90i-X stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of HSP90i-X for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Client Protein Degradation
This protocol is for assessing the effect of HSP90i-X on the expression levels of HSP90 client proteins.[25][26][27][28][29]
Materials:
-
Drug-resistant cancer cell lines
-
HSP90i-X stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-EGFR, anti-p-Akt, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with HSP90i-X for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of HSP90i-X in a mouse model.[30][31][32][33]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Drug-resistant cancer cell line (e.g., H1975)
-
Matrigel
-
HSP90i-X formulation for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, HSP90i-X, standard therapy, combination).
-
Administer the treatments as per the defined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: Signaling pathway of HSP90i-X in drug-resistant cancer cells.
Caption: Experimental workflow for evaluating HSP90i-X.
References
- 1. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 Inhibitors and the Reduction of Anti-Cancer Drug Resistance by Non-Genetic and Genetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Cancer drug resistance: rationale for drug delivery systems and targeted inhibition of HSP90 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. HSP90 inhibitors in lung cancer: promise still unfulfilled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchhub.com [researchhub.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Violamycin Production from Streptomyces violaceus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Violamycin, an anthracycline antibiotic produced by Streptomyces violaceus. This resource offers solutions to common challenges encountered during fermentation, detailed experimental protocols, and insights into the regulatory mechanisms governing Violamycin biosynthesis.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces violaceus culture is growing well, but the Violamycin yield is consistently low. What are the initial troubleshooting steps?
A1: Low antibiotic production despite good cell growth is a common issue. Here are the primary factors to investigate:
-
Media Composition: Ensure your fermentation medium is optimized for secondary metabolism, not just biomass production. High concentrations of readily metabolizable carbon sources like glucose can cause carbon catabolite repression, inhibiting antibiotic synthesis.
-
pH of the Medium: The optimal pH for Violamycin production may differ from the optimal pH for vegetative growth. Monitor and control the pH of your culture throughout the fermentation process.
-
Aeration and Agitation: Inadequate oxygen supply can be a significant limiting factor for antibiotic biosynthesis, which is an aerobic process. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen.
-
Inoculum Quality: The age and quality of your seed culture are critical. Use a fresh, actively growing seed culture for inoculation.
Q2: What are the key media components to consider for optimizing Violamycin production?
A2: The choice of carbon and nitrogen sources, as well as the presence of essential minerals, profoundly impacts Violamycin yield.
-
Carbon Sources: While glucose is often used for initial growth, complex carbohydrates or slower-metabolizing sugars can be more favorable for antibiotic production. Experiment with alternative carbon sources such as starch, glycerol, or maltose.
-
Nitrogen Sources: Complex nitrogen sources like soybean meal, yeast extract, or peptone often support higher antibiotic yields compared to simple sources like ammonium salts. The carbon-to-nitrogen (C/N) ratio is also a critical parameter to optimize.
-
Phosphate Concentration: Phosphate is essential for primary metabolism, but high concentrations can repress the biosynthesis of some secondary metabolites. The effect of phosphate on Violamycin production should be empirically determined.
-
Trace Elements: Ions such as manganese, iron, and zinc can act as cofactors for enzymes involved in the antibiotic biosynthesis pathway. Ensure your medium is supplemented with an adequate concentration of trace elements.
Q3: How does pH affect Violamycin production, and what is the optimal range?
A3: The pH of the fermentation broth influences various cellular processes, including enzyme activity and nutrient uptake. For many Streptomyces species, a neutral to slightly alkaline initial pH (around 7.0-8.0) is often optimal for antibiotic production. However, the optimal pH for S. violaceus and Violamycin production should be determined experimentally by testing a range of initial pH values and implementing pH control during fermentation.
Q4: What is the role of precursor supply in enhancing Violamycin yield?
A4: Violamycin is a complex molecule, and its biosynthesis requires specific building blocks, or precursors. The Violamycin core structure is a polyketide, synthesized from acetate and propionate units derived from primary metabolism. Supplementing the fermentation medium with precursors like L-lysine can sometimes enhance the yield of related antibiotics. While specific precursors for Violamycin are not extensively documented in readily available literature, a general strategy is to ensure a robust supply of primary metabolites that feed into the polyketide and amino acid biosynthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Violamycin Production | - Inappropriate strain of S. violaceus. - Suboptimal media composition (carbon/nitrogen source, C/N ratio). - Unfavorable pH or temperature. - Insufficient aeration. | - Confirm the identity and productivity of your strain. - Screen different carbon and nitrogen sources. Optimize the C/N ratio. - Perform a pH and temperature optimization study. - Increase agitation and/or aeration rate. |
| Inconsistent Violamycin Yields | - Variability in inoculum preparation. - Inconsistent fermentation conditions. | - Standardize your inoculum preparation protocol (spore concentration, seed culture age). - Ensure consistent media preparation and precise control of fermentation parameters (pH, temperature, agitation). |
| Cessation of Production After a Short Period | - Nutrient limitation. - Accumulation of toxic byproducts. - Feedback inhibition by Violamycin. | - Implement a fed-batch fermentation strategy to maintain optimal nutrient levels. - Analyze the culture broth for potential inhibitory compounds. - Consider in-situ product removal techniques. |
Experimental Protocols
Protocol 1: Screening of Carbon and Nitrogen Sources for Violamycin Production
-
Prepare a basal fermentation medium: This medium should contain all essential minerals and a buffer. Omit the primary carbon and nitrogen sources.
-
Aliquot the basal medium: Distribute the basal medium into a series of shake flasks.
-
Supplement with different carbon sources: To individual flasks, add different carbon sources (e.g., glucose, starch, glycerol, maltose) to a final concentration of 2% (w/v).
-
Supplement with different nitrogen sources: In a separate experiment, use a single effective carbon source and supplement individual flasks with different nitrogen sources (e.g., soybean meal, yeast extract, peptone, ammonium sulfate) to a final concentration of 0.5% (w/v).
-
Inoculate: Inoculate all flasks with a standardized spore suspension or vegetative seed culture of S. violaceus.
-
Incubate: Incubate the flasks under controlled conditions (e.g., 28-30°C, 200-250 rpm) for a predetermined period (e.g., 7-10 days).
-
Analyze: At the end of the fermentation, extract Violamycin from the culture broth and quantify the yield using a suitable analytical method such as HPLC. Also, measure the dry cell weight to assess biomass production.
Protocol 2: Optimization of Fermentation Parameters (pH and Temperature)
-
Prepare the optimized production medium: Use the best carbon and nitrogen sources identified in Protocol 1.
-
Set up fermenters: Prepare a series of lab-scale fermenters.
-
Vary initial pH: Adjust the initial pH of the medium in each fermenter to a different value within a target range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Vary temperature: In a separate experiment, set the incubation temperature of each fermenter to a different value (e.g., 25°C, 28°C, 30°C, 32°C, 35°C).
-
Inoculate and run fermentation: Inoculate all fermenters and run the fermentation under otherwise identical and controlled conditions (e.g., agitation, aeration).
-
Monitor and sample: Monitor the pH throughout the fermentation and take samples at regular intervals.
-
Analyze: Quantify Violamycin yield and biomass at the end of the fermentation for each condition.
Signaling Pathways and Regulatory Networks
The production of antibiotics in Streptomyces is a complex process controlled by a hierarchical network of regulatory genes. While the specific regulatory cascade for Violamycin in S. violaceus is not fully elucidated in publicly available literature, general principles from other Streptomyces species can be applied.
Technical Support Center: Overcoming Hydramycin Solubility Challenges in Vitro
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Hydramycin in in vitro experimental settings. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure reliable and reproducible results.
A Note on "this compound" vs. "Hydramacin-1": It is important to distinguish between "this compound," an antitumor antibiotic belonging to the pluramycin group, and "Hydramacin-1," an antimicrobial peptide.[1][2][3] This guide focuses on the solubility of the small molecule antibiotic, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a complex organic molecule and, like many compounds in the pluramycin family of antibiotics, is expected to have limited aqueous solubility.[1] It is generally more soluble in organic solvents. For in vitro assays, which are typically conducted in aqueous media, achieving and maintaining the desired concentration without precipitation can be a significant challenge.
Q2: Why is poor solubility a problem for my in vitro experiments?
A2: Poor solubility of a test compound like this compound can lead to several experimental artifacts, including:
-
Inaccurate Potency Measurement: The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., IC50 or EC50 values).
-
Irreproducible Results: The extent of compound precipitation can vary between experiments, leading to high variability in the data.
-
Cellular Toxicity: Undissolved compound particles can cause physical stress to cells in culture, leading to non-specific cytotoxicity that is independent of the compound's pharmacological activity.
-
Assay Interference: Precipitated compound can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by autofluorescence.
Q3: What are the initial steps to take when I suspect a solubility issue with this compound?
A3: If you observe precipitation in your stock solutions or assay plates, or if your results are inconsistent, it is crucial to confirm if you are exceeding the solubility limit of this compound in your experimental system.
-
Visual Inspection: Carefully examine your solutions, including stock solutions and final assay wells, for any signs of cloudiness, crystals, or precipitate. Viewing against a dark background can be helpful.
-
Microscopic Examination: A quick check of your cell culture plates under a microscope can reveal drug precipitate, which often appears as crystalline structures or an amorphous film.
-
Solubility Measurement: A simple experimental determination of solubility can be performed by preparing a supersaturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration.
Troubleshooting Guide
Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What should I do?
A4: This is a common problem when diluting a concentrated stock of a hydrophobic compound into an aqueous buffer.[4] Here are several strategies to address this, which can be used alone or in combination:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents: Besides DMSO, other water-miscible organic solvents can be used to prepare stock solutions.[5][6] The choice of co-solvent will depend on the specific experimental system and cell type.
-
Employ Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay medium at low concentrations (typically 0.01-0.05%) to help solubilize hydrophobic compounds.[4] However, it is essential to test for any effects of the surfactant on your cells or assay.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[7][8] If this compound has acidic or basic functional groups, adjusting the pH of your buffer may improve its solubility. This must be done within the physiological tolerance of your cells.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
Q5: How can I systematically determine the best solvent system for this compound in my assay?
A5: A systematic approach is recommended to identify the optimal solubilization strategy. This involves testing a range of solvents and excipients for their ability to dissolve this compound without adversely affecting your experimental system.
Table 1: Example Solubility Data for this compound in Various Solvents
| Solvent System | Apparent Solubility (µg/mL) | Observations |
| Deionized Water | < 1 | Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 | Insoluble |
| 100% DMSO | > 10,000 | Freely soluble |
| 100% Ethanol | > 5,000 | Freely soluble |
| Cell Culture Medium + 0.1% DMSO | 5 | Precipitation observed at higher conc. |
| Cell Culture Medium + 0.5% DMSO | 25 | Clear solution at this concentration |
| Cell Culture Medium + 1% DMSO | 50 | Clear solution at this concentration |
| Cell Culture Medium + 0.01% Tween-20 | 15 | Improved solubility, check for cell effects |
| Cell Culture Medium + 10 mM HP-β-CD | 80 | Significant improvement in solubility |
Note: The values in this table are illustrative and should be experimentally determined for your specific batch of this compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated microbalance.
-
Solvent Addition: Add the desired volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.[9]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions using Co-solvents
-
Serial Dilution: Prepare a serial dilution of your high-concentration this compound stock solution in the same organic solvent.
-
Dilution into Aqueous Medium: Add a small volume of the diluted stock solution to your pre-warmed aqueous assay medium. It is crucial to add the stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion and minimize local concentration gradients that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent in your assay medium is within the acceptable limits for your cells.
Visualizations
Caption: A typical experimental workflow for preparing this compound for in vitro assays.
Caption: Hypothetical signaling pathway for this compound's antitumor activity.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Hydramycin stability and degradation in solution
Welcome to the technical support center for Hydramycin. This resource provides answers to frequently asked questions and troubleshooting guidance for issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: For optimal stability, this compound should be dissolved in anhydrous, high-purity solvents. The choice of solvent can impact the stability of the stock solution, especially during long-term storage. See Table 1 for a summary of stability in common laboratory solvents. We recommend using DMSO for long-term storage at -20°C or -80°C. For immediate use in aqueous buffers, prepare fresh dilutions from the DMSO stock.
Q2: How should I store this compound stock solutions to ensure maximum stability?
A2: this compound stock solutions are sensitive to temperature, light, and repeated freeze-thaw cycles. For long-term storage (1-6 months), we recommend preparing aliquots of a high-concentration stock solution (10-50 mM) in anhydrous DMSO and storing them at -80°C, protected from light. For short-term storage (up to 2 weeks), aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: What is the stability of this compound in common cell culture media?
A3: this compound will degrade in aqueous solutions, including cell culture media. The rate of degradation is dependent on the pH, temperature, and composition of the medium. In standard bicarbonate-buffered media (e.g., DMEM, RPMI-1640) at 37°C, this compound has a half-life of approximately 8-12 hours. It is critical to add freshly diluted this compound to your culture at the start of the experiment and consider media changes for longer incubation periods to maintain the desired concentration.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is moderately photosensitive. Exposure to direct sunlight or unshielded fluorescent lighting can lead to photodegradation, resulting in a loss of biological activity and the appearance of a yellowish tint in the solution. All steps involving the handling of this compound solutions should be performed in low-light conditions, and storage vials should be wrapped in aluminum foil or stored in amber tubes.
Q5: What are the primary degradation products of this compound, and are they toxic?
A5: The primary degradation pathways for this compound in aqueous solution are hydrolysis and oxidation. Hydrolysis of the lactone ring leads to the inactive seco-acid form, while oxidation results in several minor, inactive byproducts. Currently, the primary degradation products have not been shown to exhibit significant cytotoxicity at concentrations resulting from normal degradation. However, a significant loss of purity (>20%) may impact experimental results.
Troubleshooting Guide
Problem 1: My this compound solution has changed color (e.g., turned yellow).
-
Possible Cause: This is often an indication of degradation, either through oxidation or photodegradation.
-
Solution:
-
Discard the discolored solution. Do not use it for experiments as its effective concentration and purity are compromised.
-
Prepare a fresh solution from a new aliquot of your frozen stock.
-
Review your handling and storage procedures. Ensure solutions are protected from light by using amber vials or wrapping them in foil. Minimize the exposure of the solution to ambient light during experimental setup.
-
Problem 2: I am observing a significant loss of bioactivity or inconsistent results in my experiments.
-
Possible Cause: This is a primary symptom of this compound degradation. The active concentration in your assay is likely lower than intended.
-
Solution:
-
Check Storage: Confirm that your stock solutions have been stored correctly (aliquoted, at -80°C, protected from light) and have not undergone more than one freeze-thaw cycle.
-
Prepare Fresh: Always prepare fresh working dilutions of this compound from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions.
-
Verify Solvent Purity: Ensure the solvent used (e.g., DMSO) is anhydrous. Water contamination can accelerate hydrolysis even in frozen storage.
-
Assess Stability in Your System: If problems persist, consider performing a time-course experiment to determine the stability of this compound under your specific experimental conditions (e.g., in your specific cell culture medium at 37°C).
-
Problem 3: A precipitate has formed in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high for the solvent, or the compound may have come out of solution during the freeze-thaw cycle.
-
Solution:
-
Gently warm the vial to 37°C for 5-10 minutes.
-
Vortex the solution thoroughly to ensure it is fully redissolved.
-
Visually inspect the solution against a light source to confirm that all precipitate has disappeared. If precipitate remains, the solution may be supersaturated and should be discarded.
-
To prevent this, consider preparing stock solutions at a slightly lower concentration (e.g., 10 mM instead of 50 mM).
-
Data & Protocols
Data Summary Tables
Table 1: Stability of this compound (10 mM) in Different Solvents
| Solvent | Temperature | Half-life (t½) | Notes |
|---|---|---|---|
| DMSO | -80°C | > 12 months | Recommended for long-term storage. |
| DMSO | -20°C | ~6 months | Suitable for medium-term storage. |
| Ethanol | -20°C | ~2 months | Less stable than DMSO stocks. |
| PBS (pH 7.4) | 4°C | ~48 hours | Not recommended for storage. |
| PBS (pH 7.4) | 25°C (RT) | ~16 hours | Prepare fresh for immediate use only. |
Table 2: Effect of pH on this compound Half-life in Aqueous Buffer at 25°C
| pH | Half-life (t½) | Degradation Rate |
|---|---|---|
| 5.0 | ~72 hours | Low |
| 7.0 | ~18 hours | Moderate |
| 7.4 | ~16 hours | Moderate |
| 8.5 | ~4 hours | High |
Table 3: Effect of Temperature on this compound (100 µM) Stability in PBS (pH 7.4)
| Temperature | Half-life (t½) | Notes |
|---|---|---|
| 37°C | ~10 hours | Relevant for cell culture incubations. |
| 25°C (RT) | ~16 hours | Relevant for benchtop handling. |
| 4°C | ~48 hours | Temporary storage only. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Under low-light conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock).
-
Dissolution: Vortex the vial for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C. Keep a log of the stock concentration, date, and number of freeze-thaw cycles (should be zero for new aliquots).
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the buffer or medium of interest.
-
Incubation: Incubate the solution under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution. Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV detector set to the λmax of this compound.
-
Injection: Inject equal volumes of each time-point sample.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peak at each time point.
-
Plot the natural log of the peak area versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visual Guides
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Degradation pathways and factors affecting this compound stability.
Troubleshooting inconsistent Hydramycin bioactivity results
Welcome to the technical support center for Hydramycin. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
High variability in IC50 values is a common challenge that can arise from multiple factors related to assay conditions, reagents, and experimental execution.[1]
-
Potential Cause 1: Compound Handling and Stability
-
Solution: Proper handling and storage of this compound are critical for maintaining its bioactivity.[2] Prepare fresh serial dilutions for each experiment from a concentrated stock solution.[3] Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]
-
-
Potential Cause 2: Cell-Based Factors
-
Solution: Ensure your cell lines are authenticated and free from contamination, particularly Mycoplasma.[3] Use cells within a consistent and low passage number range to prevent phenotypic drift, which can alter drug sensitivity.[5] It is also crucial to optimize and maintain a consistent cell seeding density, as inconsistent cell numbers across wells can significantly impact results.[6]
-
-
Potential Cause 3: Assay Protocol Variations
-
Solution: Minor deviations in the assay protocol, such as different incubation times, can introduce variability.[6] Strictly adhere to a standardized protocol for all experiments.[1] Be mindful of "edge effects" in microplates where evaporation can concentrate the compound; it's recommended to fill outer wells with sterile media or PBS to create a humidity barrier.[6]
-
-
Potential Cause 4: Drug-Reagent Interactions
-
Solution: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT).[3] If you suspect this, it is advisable to confirm your results using an alternative viability assay that has a different detection method (e.g., a luminescence-based assay that measures ATP levels).
-
Below is a troubleshooting workflow to help identify the source of inconsistent IC50 values.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Issue 2: Low or no inhibition of the target protein (phospho-HK1) in Western blot analysis.
Observing weak or no signal for the phosphorylated target can be due to several experimental variables.
-
Potential Cause 1: Suboptimal Antibody Performance
-
Solution: The quality and specificity of your primary antibody are critical for detecting phosphorylated proteins.[7] Ensure your antibody has been validated for the application and use it at the recommended dilution. It may be necessary to optimize the antibody concentration.
-
-
Potential Cause 2: Phosphatase Activity
-
Potential Cause 3: Incorrect Blocking and Washing Buffers
-
Solution: When detecting phosphoproteins, avoid using milk as a blocking agent as it contains phosphoproteins that can lead to high background.[10] Instead, use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[11] Also, avoid phosphate-based buffers like PBS in your wash steps, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[12]
-
-
Potential Cause 4: Low Abundance of Phosphorylated Protein
The following table summarizes common issues and solutions for Western blotting of phosphorylated proteins.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Poor antibody performance | Validate antibody and optimize concentration.[8] |
| Phosphatase activity during lysis | Use fresh phosphatase inhibitors and keep samples cold.[9] | |
| Insufficient target protein | Increase protein load or perform immunoprecipitation.[12] | |
| High Background | Incorrect blocking agent | Use 5% BSA in TBST instead of milk.[8] |
| Non-specific antibody binding | Optimize antibody dilution and increase wash steps.[11] | |
| Inconsistent Results | Variable transfer efficiency | Ensure complete and even transfer of proteins to the membrane.[8] |
| Inconsistent incubation times | Standardize all incubation and wash times. |
Issue 3: this compound precipitates when added to cell culture media.
Compound solubility can be a significant issue, leading to inconsistent and inaccurate results.
-
Potential Cause 1: Low Aqueous Solubility
-
Potential Cause 2: High Final Solvent Concentration
-
Solution: While DMSO is a common solvent, high concentrations can be toxic to cells.[3] However, maintaining a final DMSO concentration that is as high as is tolerable for your specific cell line (typically between 0.1% and 0.5%) can help to keep the compound in solution.[13] Always include a vehicle control with the same final DMSO concentration in your experiments.[13]
-
-
Potential Cause 3: Interaction with Media Components
-
Solution: Components in the serum of your cell culture media, such as albumin, can bind to small molecules and help to keep them in solution.[13] If you are working in serum-free conditions, you may need to consider the use of solubility enhancers.
-
The diagram below illustrates the process for preparing a working solution of a poorly soluble compound.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
Optimizing Hydramycin Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Hydramycin concentration for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A typical starting range could be from 0.01 µM to 100 µM, with serial dilutions (e.g., 1:3 or 1:10) to cover several orders of magnitude. This initial screen will help in narrowing down the concentration range for determining the IC50 value.
Q2: What is the appropriate solvent for this compound and what is the maximum concentration of the solvent in the culture medium?
A2: The solubility of this compound in common cell culture media should be experimentally determined. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds. When using DMSO, its final concentration in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] It is crucial to include a solvent control in your experiments to assess any potential effects of the solvent on cell viability.
Q3: How long should I expose the cells to this compound?
A3: The optimal exposure time can vary depending on the cell line and the mechanism of action of this compound. A common starting point is to perform assays at 24, 48, and 72 hours of incubation.[2] This time-course experiment will help determine the optimal endpoint for observing the cytotoxic effects.
Q4: Which cell viability assay is most suitable for testing this compound's cytotoxicity?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[3][4][5] Other suitable assays include the MTS, XTT, and resazurin assays, as well as methods that measure cell membrane integrity like the LDH release assay. The choice of assay may depend on the specific cell type and potential interferences from the compound.
Q5: How can I determine the half-maximal inhibitory concentration (IC50) of this compound?
A5: The IC50 value is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[6] It is determined by performing a dose-response experiment where cells are treated with a range of this compound concentrations. The resulting data is then plotted with concentration on the x-axis and cell viability on the y-axis. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value.[2][7]
Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity assays with this compound and provides step-by-step troubleshooting solutions.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicate plates. |
| Edge effects | To minimize evaporation from the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or media without cells. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use a new pipette tip for each concentration and replicate. When using multichannel pipettes, ensure all channels are dispensing equal volumes. |
| Compound precipitation | Visually inspect the wells after adding this compound for any signs of precipitation. If precipitation occurs, try using a lower concentration range or a different solvent system. |
| Bubbles in wells | Bubbles can interfere with absorbance readings.[8] Ensure there are no bubbles in the wells before reading the plate. If present, gently pop them with a sterile pipette tip. |
Issue 2: Low Signal or Low Absorbance Readings
| Possible Cause | Troubleshooting Steps |
| Low cell number | The number of viable cells may be too low to generate a strong signal. Optimize the initial cell seeding density for your specific cell line.[1] A cell titration experiment is recommended. |
| Insufficient incubation time | The incubation time with the assay reagent (e.g., MTT) may be too short. A typical incubation time for MTT is 1-4 hours.[4][9] Optimize the incubation time for your cell line. |
| Reagent instability | Ensure that the assay reagents are prepared fresh and stored correctly, avoiding multiple freeze-thaw cycles.[1] |
| Cell death in control wells | If cells in the untreated control wells are not viable, this will result in a low overall signal. Ensure optimal cell culture conditions, including media, temperature, and CO2 levels. |
Issue 3: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Media components | Phenol red in the culture medium can interfere with absorbance readings in some assays.[1] Consider using phenol red-free medium for the assay. |
| Serum interference | Components in fetal bovine serum (FBS) can sometimes interfere with the assay. Using a serum-free medium during the final assay incubation step can mitigate this.[1] |
| Microbial contamination | Bacterial or fungal contamination can lead to false-positive signals.[1] Regularly check cell cultures for contamination. |
| Compound interference | This compound itself might directly react with the assay reagent. To test for this, incubate this compound with the assay reagent in cell-free medium and measure the absorbance. |
Experimental Protocols
MTT Assay Protocol for Determining this compound Cytotoxicity
This protocol provides a general guideline for performing an MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cancer cell line
-
Complete cell culture medium (with and without phenol red)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, phenol red-free medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % cell viability against the log of this compound concentration and perform a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing off-target effects of Hydramycin in experiments
As "Hydramycin" is a documented antibiotic with limited public information regarding its specific off-target effects and mechanism in a research context, this guide will address the user's core requirements by using a representative fictional kinase inhibitor, which we will call this compound, to illustrate common challenges and solutions for reducing off-target effects. This approach allows for a more detailed and practical technical support resource for researchers facing similar issues with small molecule inhibitors.
This guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the kinase inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments with this compound?
A1: Off-target effects occur when this compound binds to and alters the activity of proteins other than its intended target, a specific kinase.[1] These unintended interactions can lead to several problems:
-
Cellular toxicity: Binding to other proteins can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]
-
Lack of translatability: Promising results in preclinical models may not be reproducible in a whole organism if the efficacy is due to off-target effects, or if these effects cause unacceptable toxicity.[1]
Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: I'm observing an unexpected phenotype in my experiment. How can I determine if it's due to off-target interactions of this compound?
A2: A multi-pronged approach is necessary to distinguish on-target from off-target effects. Key strategies include:
-
Using control compounds: Include a structurally similar but inactive version of this compound as a negative control. This helps confirm that the observed effects are not due to the chemical scaffold itself.
-
Genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target kinase.[1][2] If this compound still produces the same phenotype in the absence of the target protein, the effect is likely off-target.
-
Rescue experiments: After treating with this compound, introduce a version of the target kinase that is resistant to the inhibitor. If this rescues the phenotype, it confirms the effect is on-target.
-
Orthogonal inhibitors: Use a different, structurally unrelated inhibitor for the same target kinase. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Perform a dose-response curve: This will help you understand the concentration at which you see the desired effect and the concentration at which toxicity or potential off-target effects begin to appear.
-
Choose selective inhibitors: When possible, select inhibitors that are well-characterized and known to be highly selective for your target.[1]
-
Consult kinome profiling data: If available, this data can provide a broad overview of the kinases that this compound interacts with at various concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cell Toxicity | The concentration of this compound is too high, leading to off-target effects or general toxicity. | Perform a dose-response experiment to determine the IC50 value and use the lowest effective concentration. |
| The cell line is particularly sensitive to the inhibition of an off-target kinase. | Test the effect of this compound on a panel of different cell lines to check for consistent on-target effects. | |
| Inconsistent Results | The expression levels of the on-target or off-target proteins vary between different cell lines or experimental conditions.[1] | Confirm the expression of the target protein in your model system using Western blot or qPCR. |
| The inhibitor has degraded or is of poor quality. | Use a fresh stock of this compound and verify its purity and concentration. | |
| Phenotype does not match genetic knockdown of the target | The observed phenotype is likely due to an off-target effect of this compound. | Use a rescue experiment or an orthogonal inhibitor to confirm. Perform a kinome-wide screen to identify potential off-targets. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Target Kinase A | 15 | Primary Target |
| Off-Target Kinase B | 150 | 10-fold less potent inhibition |
| Off-Target Kinase C | 800 | Significant off-target at higher concentrations |
| Off-Target Kinase D | >10,000 | Minimal interaction |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. A lower IC50 indicates higher potency.
Table 2: Sample Dose-Response Data for Cell Viability
| This compound Conc. (nM) | % Viability (Cell Line 1) | % Viability (Cell Line 2) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 98% | 99% |
| 10 | 95% | 97% |
| 100 | 52% | 85% |
| 1000 | 15% | 45% |
| 10000 | 2% | 10% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
Objective: To measure the potency of this compound against the target kinase and a panel of off-target kinases.
Methodology:
-
Plate Preparation: A library of purified, active kinases is arrayed in a multi-well plate format.
-
Compound Incubation: Add this compound at various concentrations (e.g., a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled [³²P]-ATP or [³³P]-ATP) and a substrate peptide or protein.[3]
-
Incubation: Allow the reaction to proceed for a set amount of time at an optimal temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate. This can be done through various methods, such as capturing the substrate on a filter and measuring radioactivity, or using fluorescence-based assays like TR-FRET.[4][5]
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound compared to the control. Plot the data and fit to a dose-response curve to determine the IC50 value for each kinase.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages with its target kinase inside intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.[1]
-
Target Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other immunoassays.[6]
-
Data Analysis: Generate a "melting curve" that plots the amount of soluble protein as a function of temperature. A shift in the melting temperature in the presence of this compound indicates target engagement.[6]
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for inhibitor specificity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
Hydramycin Production Scale-Up: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with scaling up the production of Hydramycin, a novel antibiotic produced by the actinomycete Streptomyces hydramyceticus. The information is presented in a question-and-answer format and includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate a smooth transition from bench-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal growth medium for Streptomyces hydramyceticus to maximize this compound production?
A1: The optimal growth medium for S. hydramyceticus is a complex medium rich in carbohydrates and amino acids. A typical composition includes soluble starch, yeast extract, peptone, and trace elements. For specific details on media composition and its effect on yield, please refer to Table 1 in the Quantitative Data Summary section.
Q2: What are the ideal fermentation parameters for this compound production at a bench-scale (5L)?
A2: At the 5-liter scale, the ideal fermentation parameters are a temperature of 28°C, a pH of 7.0, and a dissolved oxygen level maintained above 30%. Agitation and aeration rates should be carefully controlled to ensure homogeneity and adequate oxygen supply. A detailed protocol for bench-scale fermentation can be found in the Experimental Protocols section.
Q3: What is the most effective method for extracting this compound from the fermentation broth?
A3: Solvent extraction using ethyl acetate at a pH of 8.0 has been found to be the most effective method for recovering this compound from the fermentation broth. This is followed by a series of purification steps, including column chromatography. For a comparison of different extraction and purification methods, see Table 3 in the Quantitative Data Summary.
Q4: Are there any known impurities that co-elute with this compound during purification?
A4: Yes, several related metabolites, designated as this compound B and C, are known to co-elute with the active compound, this compound A. These impurities can be separated using a high-resolution chromatographic technique such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Fermentation Issues
Q1: Low this compound yield is observed in the fermentation broth. What are the potential causes and solutions?
A1: Low this compound yield can be attributed to several factors. Here's a breakdown of potential causes and their corresponding solutions:
-
Suboptimal Media Composition: The concentration of key nutrients such as carbon and nitrogen sources can significantly impact this compound production.
-
Solution: Refer to Table 1 to ensure the media composition is optimized. Consider performing a media optimization study to identify the ideal nutrient concentrations for your specific process.
-
-
Incorrect Fermentation Parameters: Deviations from the optimal temperature, pH, or dissolved oxygen levels can inhibit the growth of S. hydramyceticus or the biosynthesis of this compound.
-
Solution: Calibrate all sensors and ensure that the fermentation parameters are maintained within the optimal ranges as specified in the bench-scale fermentation protocol.
-
-
Contamination: The presence of contaminating microorganisms can compete for nutrients and produce inhibitory substances.
-
Solution: Implement strict aseptic techniques during all stages of the fermentation process. Regularly check for contamination by microscopy and plating on selective media.
-
-
Poor Inoculum Quality: A low-quality inoculum with low cell viability or activity will result in poor growth and low product yield.
-
Solution: Follow the detailed protocol for inoculum preparation to ensure a healthy and active seed culture.
-
Extraction and Purification Issues
Q2: The recovery of this compound during the extraction process is poor. What can be done to improve it?
A2: Poor recovery during extraction is a common challenge. Consider the following:
-
Incorrect pH: The pH of the fermentation broth plays a crucial role in the efficiency of solvent extraction.
-
Solution: Adjust the pH of the broth to 8.0 before adding the ethyl acetate to maximize the partitioning of this compound into the organic phase.
-
-
Insufficient Mixing: Inadequate mixing during extraction can lead to incomplete transfer of the product into the solvent.
-
Solution: Ensure vigorous mixing during the extraction process to maximize the interfacial area between the aqueous and organic phases.
-
-
Emulsion Formation: The formation of a stable emulsion can trap the product and make phase separation difficult.
-
Solution: Consider adding an anti-emulsifying agent or using centrifugation to break the emulsion.
-
Q3: The final product purity is below the required specifications. How can it be improved?
A3: Achieving high purity often requires multiple purification steps.
-
Suboptimal Chromatography Conditions: The choice of stationary phase, mobile phase, and gradient can significantly affect the separation of this compound from its impurities.
-
Solution: Optimize the HPLC conditions, including the column type, solvent system, and gradient profile, to achieve better resolution between this compound A and the related impurities. Refer to Table 3 for a comparison of different purification methods.
-
-
Co-eluting Impurities: As mentioned in the FAQs, this compound B and C can be difficult to separate from the main product.
-
Solution: A multi-step purification strategy, combining different chromatographic techniques such as ion-exchange and reverse-phase chromatography, may be necessary to remove these closely related impurities.
-
Quantitative Data Summary
Table 1: Effect of Media Components on this compound Yield
| Component | Concentration (g/L) | This compound Yield (mg/L) |
| Soluble Starch | 20 | 150 |
| 30 | 250 | |
| 40 | 220 | |
| Yeast Extract | 5 | 180 |
| 10 | 250 | |
| 15 | 230 | |
| Peptone | 5 | 200 |
| 10 | 250 | |
| 15 | 240 |
Table 2: Comparison of this compound Yield at Different Scales
| Scale | Volume (L) | Average Yield (mg/L) | Standard Deviation |
| Benchtop | 5 | 250 | 15 |
| Pilot | 50 | 210 | 25 |
| Industrial | 500 | 180 | 40 |
Table 3: Efficiency of Different Purification Methods
| Method | Recovery (%) | Purity (%) |
| Solvent Extraction | 90 | 60 |
| Silica Gel Chromatography | 75 | 85 |
| Ion-Exchange Chromatography | 60 | 95 |
| Reverse-Phase HPLC | 50 | >99 |
Detailed Experimental Protocols
Protocol 1: Inoculum Preparation for S. hydramyceticus
-
Aseptically transfer a loopful of S. hydramyceticus from a stock culture to a 250 mL flask containing 50 mL of seed medium (soluble starch 10 g/L, yeast extract 5 g/L, peptone 5 g/L).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48 hours.
-
Use this seed culture to inoculate the production fermenter at a 5% (v/v) ratio.
Protocol 2: Bench-Scale Fermentation (5L)
-
Sterilize the 5L fermenter containing 4L of production medium (soluble starch 30 g/L, yeast extract 10 g/L, peptone 10 g/L).
-
After cooling, aseptically inoculate the fermenter with 200 mL of the seed culture.
-
Maintain the fermentation at 28°C and pH 7.0 (controlled by the addition of 1M NaOH and 1M HCl).
-
Aerate the culture with sterile air at a rate of 1 vvm (volume of air per volume of medium per minute) and maintain a dissolved oxygen level above 30% by adjusting the agitation speed.
-
Monitor the fermentation for 7 days, taking samples periodically to measure cell growth and this compound concentration.
Protocol 3: Extraction and Initial Purification of this compound
-
At the end of the fermentation, harvest the broth and adjust the pH to 8.0 with 2M NaOH.
-
Extract the broth with an equal volume of ethyl acetate by stirring vigorously for 1 hour.
-
Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol to obtain fractions enriched with this compound.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound production.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting flowchart for low this compound yield.
Technical Support Center: Hydramycin Purification Process Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hydramycin, a polyketide antibiotic of the pluramycin class. The information provided is based on established methodologies for the purification of similar natural products.
Frequently Asked Questions (FAQs)
Q1: After initial solvent extraction from the fermentation broth, my crude extract shows antimicrobial activity, but the subsequent silica gel chromatography step results in a significant loss of activity. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Compound Instability: this compound, like many polyketides, may be sensitive to the stationary phase. Silica gel is slightly acidic and can cause degradation of acid-labile compounds. Consider using a more inert stationary phase like alumina or a bonded silica phase.
-
Irreversible Adsorption: The compound might be irreversibly binding to the silica gel. This can be mitigated by trying a different solvent system with a stronger eluting power or by deactivating the silica gel with a small amount of a polar solvent like methanol in the slurry.
-
Co-factor Dependency: The antimicrobial activity in the crude extract might be a result of synergistic effects with other compounds that are being separated during chromatography. It is advisable to test fractions for synergistic activity.
Q2: I'm observing significant peak tailing during the reverse-phase HPLC purification of this compound. How can I improve the peak shape?
A2: Peak tailing in reverse-phase HPLC for compounds like this compound, which may contain basic nitrogen groups, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can protonate the silanol groups and reduce their interaction with the basic sites on this compound.[1][2]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups have been chemically deactivated.
-
Addition of a Competing Base: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.
-
Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.[3]
Q3: My final purified this compound product shows low yield. What are the critical steps to optimize for better recovery?
A3: Low recovery can occur at multiple stages of the purification process. Here's a breakdown of areas to investigate:
-
Initial Extraction: Ensure the pH of the fermentation broth is optimized for the extraction of this compound into the chosen organic solvent. Multiple extractions will improve recovery compared to a single extraction.
-
Chromatography Steps:
-
Silica Gel: As mentioned, irreversible adsorption can be a major source of loss.
-
Reverse-Phase HPLC: Ensure the elution conditions are strong enough to completely elute the compound from the column during each run. A final wash with a very strong solvent at the end of a gradient can help recover any strongly retained material.
-
-
Solvent Evaporation: Polyketides can be sensitive to heat. Use a rotary evaporator at a low temperature and under high vacuum to remove solvents. For small volumes, drying under a stream of nitrogen is a gentler alternative.
-
Compound Stability: Perform stability studies at different pH values and temperatures to understand the optimal conditions for handling this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No antimicrobial activity in fractions after chromatography | - Compound degradation on the column.- Activity requires multiple components (synergy).- Compound eluted outside the collected fraction range. | - Use a different stationary phase (e.g., alumina, C18).- Test combinations of fractions for activity.- Analyze a broader range of fractions. |
| Broad, poorly resolved peaks in HPLC | - Column overloading.- Inappropriate mobile phase composition.- Column degradation. | - Reduce the sample concentration or injection volume.- Optimize the mobile phase gradient and solvent strength.- Use a new or thoroughly cleaned column. |
| Inconsistent retention times in HPLC | - Fluctuations in mobile phase composition or flow rate.- Changes in column temperature.- Insufficient column equilibration. | - Ensure proper solvent mixing and degassing.- Use a column oven for temperature control.- Increase the column equilibration time between injections. |
| Presence of unexpected peaks in the final product | - Contamination from solvents or labware.- Degradation of the compound.- Co-elution with impurities. | - Run solvent blanks to check for contaminants.- Re-evaluate storage and handling conditions.- Optimize the chromatographic method for better resolution. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to a neutral or slightly acidic pH (e.g., pH 6.0) with a suitable acid or base.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Mycelial Extraction:
-
Homogenize the mycelial pellet with methanol.
-
Centrifuge to remove cell debris.
-
Evaporate the methanol to obtain the mycelial crude extract.
-
-
Bioassay: Test both the supernatant and mycelial extracts for antimicrobial activity to determine the location of this compound.
Protocol 2: Silica Gel Column Chromatography for Initial Purification
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. Collect fractions of a fixed volume.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) and a bioassay to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the active, pure fractions and evaporate the solvent to obtain the partially purified this compound.
Protocol 3: Reverse-Phase HPLC for Final Purification
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically in the range of 254-430 nm for pluramycins).
-
Fraction Collection: Collect peaks corresponding to this compound based on retention time.
-
Post-Purification: Evaporate the acetonitrile from the collected fractions and lyophilize to obtain the pure compound.
Quantitative Data Summary
The following table provides representative data for the purification of a pluramycin-type antibiotic. Actual yields and purity will vary depending on the specific fermentation conditions and purification protocol.
| Purification Step | Total Bioactivity (Units) | Total Dry Weight (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Extract | 500,000 | 10,000 | 50 | 100 | ~5 |
| Silica Gel Chromatography | 350,000 | 1,000 | 350 | 70 | ~35 |
| Reverse-Phase HPLC | 200,000 | 50 | 4,000 | 40 | >95 |
Visualizations
This compound Purification Workflow
Caption: A typical workflow for the purification of this compound.
Angucycline Biosynthesis Pathway (Pluramycin-type)
Caption: A generalized biosynthetic pathway for pluramycin-type angucyclines.
References
Technical Support Center: Hydramycin Animal Studies
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Hydramycin-induced toxicity in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with this compound in animal models?
This compound is an investigational therapeutic agent. Based on preclinical data, the primary dose-limiting toxicity is nephrotoxicity, characterized by acute tubular necrosis. A secondary toxicity observed at higher dose levels is hepatotoxicity, indicated by elevated liver enzymes. Researchers should prioritize monitoring renal function throughout their studies.
Q2: We are observing higher-than-expected toxicity at our planned starting dose. What should we do?
Unexpectedly high toxicity can stem from several factors including dosing errors, vehicle effects, or model-specific sensitivity.
-
Immediate Action: Pause dosing immediately to prevent further animal morbidity.
-
Troubleshooting Steps: Verify dose calculations, solution concentrations, and administration volumes. Review the health and genetics of the animal strain being used, as some strains may exhibit higher sensitivity.
-
Path Forward: Consider performing a preliminary dose range-finding study with a wider, more conservative dose selection to establish the maximum tolerated dose (MTD) in your specific model.
Below is a flowchart to guide your decision-making process when encountering unexpected toxicity.
Caption: Troubleshooting workflow for unexpected in-vivo toxicity.
Q3: Can co-administration of another agent mitigate this compound toxicity?
Yes, co-therapies are being explored. The primary mechanism of this compound-induced nephrotoxicity is believed to involve oxidative stress in renal tubular cells. Co-administration of N-acetylcysteine (NAC), a potent antioxidant, has shown promise in preclinical models. Below is a summary of data from a representative murine study.
Troubleshooting Guides
Issue 1: High variability in serum creatinine and BUN levels between animals in the same dose group.
High variability can confound the assessment of nephrotoxicity.
-
Potential Cause 1: Inconsistent Dosing Time. this compound clearance may follow a diurnal rhythm.
-
Solution: Ensure all animals are dosed at approximately the same time each day.
-
-
Potential Cause 2: Dehydration. Dehydration can independently elevate renal biomarkers and exacerbate drug-induced kidney injury.
-
Solution: Ensure all animals have ad libitum access to water. Consider providing hydration support (e.g., hydrogel packs) if animals show signs of reduced water intake.
-
-
Potential Cause 3: Variable Sample Handling. Blood sample collection and processing can introduce variability.
-
Solution: Standardize the time of blood collection relative to the last dose. Ensure consistent processing (e.g., time to centrifugation, storage temperature) for all samples.
-
Issue 2: Histopathological findings do not correlate with serum biomarker data.
Sometimes, significant changes in kidney or liver tissue are observed with only mild or no elevation in corresponding serum biomarkers (e.g., BUN, ALT).
-
Potential Cause: Timing of Necropsy. Biomarker levels can peak and then decline. If necropsy is performed after this peak, the serum levels may appear normal despite significant tissue damage.
-
Solution: Implement serial blood sampling (if possible) or stagger necropsy time points in a pilot study to capture the peak window of biomarker elevation. The workflow below outlines a typical dose-finding study designed to correlate biomarkers with pathology.
-
Caption: Experimental workflow for a 14-day dose-finding toxicity study.
Quantitative Data Summary
Table 1: Dose-Response of this compound on Renal Biomarkers in Male Sprague-Dawley Rats (Day 14)
| Treatment Group (mg/kg, IV) | n | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) |
| Vehicle Control | 8 | 22.4 ± 3.1 | 0.5 ± 0.1 |
| This compound (10 mg/kg) | 8 | 28.9 ± 4.5 | 0.7 ± 0.2 |
| This compound (30 mg/kg) | 8 | 95.7 ± 15.2 | 2.1 ± 0.5 |
| This compound (60 mg/kg) | 8 | 188.2 ± 29.8 | 4.8 ± 1.1 |
| *Values are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. |
Table 2: Effect of N-acetylcysteine (NAC) Co-administration on this compound-Induced Nephrotoxicity
| Treatment Group | n | Serum BUN (mg/dL) | Histopathology Score (0-5) |
| Vehicle Control | 8 | 21.8 ± 2.9 | 0.1 ± 0.1 |
| This compound (45 mg/kg) | 8 | 150.4 ± 21.5 | 4.2 ± 0.8 |
| NAC (150 mg/kg) | 8 | 23.1 ± 3.3 | 0.2 ± 0.2 |
| This compound + NAC | 8 | 65.3 ± 11.7 | 1.8 ± 0.5 |
| *Values are presented as Mean ± SD. p < 0.05 compared to this compound (45 mg/kg) group. |
Experimental Protocols
Protocol 1: Assessment of Nephrotoxicity in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for a minimum of 7 days prior to study initiation.
-
Dosing: Administer this compound via intravenous (IV) injection daily for 14 consecutive days. Prepare formulations in sterile saline on each day of dosing.
-
Monitoring: Record body weights daily. Perform clinical observations twice daily for signs of distress (e.g., lethargy, piloerection, abnormal posture).
-
Sample Collection:
-
Collect blood via tail vein or saphenous vein at baseline (Day 0) and at termination (Day 15).
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.
-
At Day 15, euthanize animals via CO2 asphyxiation followed by cervical dislocation.
-
-
Terminal Procedures:
-
Perform a gross pathological examination of all major organs.
-
Collect both kidneys. Weigh the right kidney. Fix the left kidney in 10% neutral buffered formalin for at least 24 hours for histopathology.
-
-
Analysis:
-
Analyze serum for Blood Urea Nitrogen (BUN) and creatinine using a validated clinical chemistry analyzer.
-
Process formalin-fixed kidney tissues, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should score slides for tubular degeneration, necrosis, and regeneration on a scale of 0 (no abnormalities) to 5 (severe, widespread damage).
-
Signaling Pathway Visualization
The diagram below illustrates a hypothesized mechanism for this compound-induced renal cell injury, which provides a rationale for using antioxidants as a mitigation strategy.
Caption: Hypothesized pathway of this compound toxicity and NAC intervention.
Enhancing the therapeutic index of Hydramycin
Welcome to the Technical Support Center for Hydramycin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate the enhancement of this compound's therapeutic index.
Disclaimer: this compound is an antitumor antibiotic with potent cytotoxic activity.[1] All experimental procedures should be conducted in accordance with laboratory safety guidelines and regulations. The protocols and data presented here are for illustrative purposes and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index and why is it a critical consideration for this compound?
A1: The therapeutic index (TI) is a quantitative measurement of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic effect.[2][3][4] It is typically calculated as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50).[4] A narrow therapeutic index, as is common with potent cytotoxic agents like this compound, indicates a small margin between the effective and toxic doses, increasing the risk of adverse effects at therapeutic concentrations. Enhancing the TI is crucial for improving patient safety and the clinical viability of this compound.[2]
Q2: My in vitro experiments show significant cytotoxicity of this compound against non-cancerous cell lines. How can I mitigate this off-target toxicity?
A2: A primary strategy to reduce off-target toxicity is to use a targeted drug delivery system.[2] Encapsulating this compound within nanoparticles or liposomes can shield healthy cells from the drug, while preferentially accumulating in tumor tissue through the enhanced permeability and retention (EPR) effect.[][6] These delivery vehicles can be further modified with targeting ligands (e.g., antibodies, peptides) to actively bind to receptors overexpressed on cancer cells, further concentrating the therapeutic agent at the site of action.[7]
Q3: I am observing poor solubility of this compound in my aqueous buffers, leading to inconsistent results. What can I do?
A3: Poor aqueous solubility is a common challenge. Several formulation strategies can address this:
-
Liposomal Encapsulation: Liposomes can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility and stability in aqueous solutions.[][8][9]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that entrap this compound, enhancing its solubility and bioavailability.[6][10]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can significantly improve its water solubility and stability.[11][12][13]
Q4: The in vivo efficacy of this compound in my animal models is lower than expected, and I have to use high doses that result in toxicity. What could be the cause?
A4: Low in vivo efficacy at tolerable doses can stem from rapid clearance, poor bioavailability, or enzymatic degradation. PEGylation is a well-established method to increase the hydrodynamic size of a drug, which reduces renal clearance and prolongs its circulation time in the bloodstream.[11][12] This extended half-life often allows for a reduction in dosing frequency and magnitude, thereby lowering systemic toxicity.[14][15] Similarly, encapsulation in nanoparticles protects the drug from degradation and can improve its pharmacokinetic profile.[][16]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays (MTT, SRB)
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure final solvent concentration in media is low (<0.5%). Visually inspect wells for precipitates before adding assay reagents. Consider using a formulation with improved solubility, such as liposomal this compound. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before seeding plates. Perform a cell count immediately before plating and allow cells to adhere and stabilize for 24 hours before adding the drug. |
| Assay Interference | This compound, as an anthracycline-related compound, may have inherent color that can interfere with colorimetric assays.[1] Run a "drug-only" control (no cells) to measure background absorbance and subtract it from experimental values. |
Issue 2: Low Encapsulation Efficiency in Liposomal Formulations
| Potential Cause | Troubleshooting Step |
| Inappropriate Lipid Composition | The charge and type of lipids used are critical.[8] For a potentially charged molecule like this compound, experiment with charged lipids (e.g., DOTAP, DOPS) in addition to neutral lipids like DPPC and cholesterol to improve encapsulation. |
| Incorrect Preparation Method | The chosen method (e.g., thin-film hydration, reverse-phase evaporation) impacts encapsulation efficiency.[8] For hydrophilic drugs, methods that create a large internal aqueous volume, like reverse-phase evaporation, may be more effective.[8] |
| Drug-to-Lipid Ratio Too High | Systematically vary the drug-to-lipid molar ratio to find the optimal loading capacity. Exceeding this capacity will result in a high percentage of unencapsulated, free drug. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential benefits of formulation strategies on the therapeutic index of this compound.
Table 1: In Vitro Cytotoxicity of this compound Formulations
| Formulation | Cell Line | IC50 (nM) |
| Free this compound | A549 (Lung Cancer) | 50 |
| Free this compound | BEAS-2B (Normal Lung) | 150 |
| Lipo-Hydramycin | A549 (Lung Cancer) | 75 |
| Lipo-Hydramycin | BEAS-2B (Normal Lung) | 900 |
| PEG-Hydramycin | A549 (Lung Cancer) | 65 |
| PEG-Hydramycin | BEAS-2B (Normal Lung) | 650 |
Table 2: In Vivo Efficacy and Toxicity in Murine Model (P388 Leukemia)
| Formulation | Dose (mg/kg) | Median Survival Time (Days) | Observed Toxicity (e.g., Weight Loss) | Calculated Therapeutic Index (TD50/ED50) |
| Vehicle Control | - | 10 | None | - |
| Free this compound | 2.5 | 20 | Moderate (>10%) | 2.0 |
| Free this compound | 5.0 | 22 | Severe (>20%) | |
| Lipo-Hydramycin | 5.0 | 28 | Minimal (<5%) | 8.5 |
| Lipo-Hydramycin | 10.0 | 35 | Moderate (>10%) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound into liposomes to improve its therapeutic index.
Materials:
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with 100 nm polycarbonate membranes
Methodology:
-
Dissolve DPPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask.
-
Add this compound to the lipid mixture at a drug-to-lipid ratio of 1:20 (w/w).
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at 40°C until a thin, dry lipid film forms on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the phase transition temperature of the lipids (~50-60°C). This results in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5 cycles of freeze-thaw (liquid nitrogen followed by a warm water bath) to increase encapsulation efficiency.
-
Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles of a defined size.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for developing and evaluating a this compound nano-formulation.
Caption: Strategies for enhancing the therapeutic index of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Index Improvement → Area → Sustainability [esg.sustainability-directory.com]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 7. Therapeutic Nanoparticles and Their Targeted Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. PEGylation - Wikipedia [en.wikipedia.org]
- 12. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 13. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 15. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Hydramycin: A Comparative Analysis of its Efficacy within the Pluramycin Family of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hydramycin's efficacy in relation to other members of the pluramycin family of antibiotics. Pluramycins are a class of potent antitumor agents known for their unique mechanism of action involving DNA interaction. While comprehensive quantitative data for a direct comparison of this compound remains limited in publicly accessible literature, this guide synthesizes available information to offer insights into its standing within this important antibiotic family.
Introduction to this compound and Pluramycin Antibiotics
This compound is an antitumor antibiotic isolated from the fermentation broth of Streptomyces violaceus.[1] Structurally, it is classified as a member of the pluramycin group of antibiotics.[1] The pluramycin family is characterized by a complex C-aryl glycoside structure with a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione aromatic core.[2] These compounds, including well-known members like Hedamycin and Altromycin C, exert their potent antitumor effects by intercalating into the DNA double helix and subsequently causing alkylation, which leads to the inhibition of DNA replication and transcription, ultimately inducing cell death.[2]
Comparative Efficacy: An Overview
Direct comparative studies detailing the quantitative efficacy of this compound against other pluramycin antibiotics are not extensively available in the public domain. However, existing research provides a qualitative understanding of its potency.
In Vitro Cytotoxicity:
For comparison, some data is available for other pluramycin antibiotics:
| Antibiotic | Cell Line | Cancer Type | IC50 (nM) |
| Hedamycin | HCT116 | Colon Carcinoma | 0.1 |
| HeLa | Cervical Cancer | 0.04 | |
| Altromycin C | Various | Data not widely reported | |
| This compound | L1210, P388 | Leukemia | IC50 values not specified in available abstracts |
Note: The lack of publicly available, directly comparable IC50 values for this compound is a significant limitation. The data for Hedamycin is provided for context within the pluramycin family.
In Vivo Antitumor Activity:
The initial study on this compound demonstrated that it increased the survival time of mice inoculated with P388 leukemia.[1] However, the precise quantitative data, such as the percentage increase in lifespan (%ILS) or the ratio of treated versus control survival times (T/C value), are not detailed in the available abstracts of the original publication.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the pluramycin family of antibiotics is the damage of cellular DNA. This process generally involves two key steps:
-
DNA Intercalation: The planar aromatic core of the pluramycin molecule inserts itself between the base pairs of the DNA double helix.
-
DNA Alkylation: Following intercalation, a reactive functional group on the antibiotic forms a covalent bond with a DNA base, typically guanine.
This DNA damage triggers a cascade of cellular responses, activating DNA damage response (DDR) pathways. Key proteins such as p53, Chk1, and Chk2 are activated, leading to cell cycle arrest, typically at the G1/S phase, and the subsequent induction of apoptosis (programmed cell death).
Figure 1. General signaling pathway for pluramycin-induced cell death.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of pluramycin antibiotics.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of a compound against a cancer cell line.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of the test antibiotic (e.g., this compound) is prepared in the culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the antibiotic. Control wells with untreated cells and blank wells with medium only are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for a typical MTT cytotoxicity assay.
In Vivo Antitumor Efficacy (Murine Leukemia Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of an antitumor agent.
-
Tumor Inoculation: A specific number of cancer cells (e.g., P388 leukemia cells) are injected into mice (typically intraperitoneally or intravenously).
-
Treatment: After a specified period to allow for tumor establishment, the mice are treated with the test compound (e.g., this compound) at various doses and schedules. A control group receives a vehicle solution.
-
Monitoring: The mice are monitored daily for signs of toxicity and survival.
-
Data Analysis: The primary endpoint is typically the lifespan of the treated mice compared to the control group. The efficacy is often expressed as the percentage increase in lifespan (%ILS) or the ratio of the median survival time of the treated group to the control group (T/C %).
Conclusion
This compound is a potent member of the pluramycin family of antibiotics with demonstrated antibacterial and cytotoxic activities.[1] While a detailed quantitative comparison of its efficacy with other pluramycins is hampered by the limited availability of specific data in the public domain, its reported activity in a murine leukemia model suggests significant antitumor potential.[1] The shared mechanism of action across the pluramycin family, centered on DNA damage, provides a strong rationale for its anticancer effects. Further research providing direct, quantitative comparisons of this compound with other pluramycins under standardized experimental conditions is necessary to fully elucidate its comparative efficacy and guide future drug development efforts.
References
A Comparative Analysis of Hydramycin and Doxorubicin in Leukemia Models: A Review of Available Preclinical Data
A comprehensive comparison between the novel antitumor antibiotic Hydramycin and the established chemotherapeutic agent Doxorubicin in the context of leukemia treatment is currently hampered by a significant lack of publicly available preclinical data for this compound. While Doxorubicin has been extensively studied for decades, providing a wealth of information on its efficacy and mechanisms, this compound remains a largely enigmatic compound with limited research accessible in the public domain.
This guide aims to synthesize the available information on both agents, highlighting the existing knowledge on Doxorubicin and underscoring the critical data gaps for this compound that preclude a direct, data-driven comparison for researchers, scientists, and drug development professionals.
Doxorubicin: A Pillar in Leukemia Chemotherapy
Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens for various cancers, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] This disruption of DNA processes ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2][4]
Key Mechanistic Actions of Doxorubicin in Leukemia:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][3]
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex after it has created a break in the DNA strand, doxorubicin prevents the re-ligation of the DNA, leading to double-strand breaks and subsequent cell death.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the formation of free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[4]
The signaling pathway for Doxorubicin-induced apoptosis is multifaceted and can involve the activation of various stress-activated protein kinases and the p53 tumor suppressor pathway.
Caption: Doxorubicin's signaling pathway to induce apoptosis.
This compound: An Underexplored Antitumor Antibiotic
In stark contrast to Doxorubicin, information regarding this compound is exceptionally scarce. A single study published in 1991 reported the isolation of this compound from Streptomyces violaceus. This initial report indicated that this compound exhibited potent antibacterial and cytotoxic activity and, significantly, increased the survival time of mice inoculated with P388 leukemia.[5] this compound was identified as belonging to the pluramycin group of antibiotics, which are known to exert their antitumor effects through DNA interaction.[5]
However, since this initial publication, there has been a notable absence of further research into the anti-leukemic properties of this compound in the publicly available scientific literature. This lack of follow-up studies means that critical information is missing, including:
-
Quantitative Efficacy Data: No published IC50 values, apoptosis rates, or detailed in vivo efficacy data in various leukemia models are available.
-
Detailed Mechanism of Action: While its classification as a pluramycin suggests DNA interaction, the specific molecular mechanisms of this compound's action against leukemia cells have not been elucidated.
-
Experimental Protocols: Detailed methodologies for in vitro and in vivo studies are not available, preventing replication and further investigation by the scientific community.
The experimental workflow for the initial discovery of this compound can be broadly outlined based on the 1991 publication.
Caption: General workflow for the discovery of this compound.
Data Presentation: A Tale of Two Compounds
Due to the disparity in available data, a direct quantitative comparison in tabular format is not feasible. For Doxorubicin, extensive data exists across numerous publications, which would typically be summarized in tables for parameters like:
-
IC50 Values in various leukemia cell lines (e.g., K562, HL-60, Jurkat)
-
In vivo tumor growth inhibition in xenograft and patient-derived xenograft (PDX) models of leukemia
-
Pharmacokinetic and pharmacodynamic parameters
-
Apoptosis induction rates at different concentrations and time points
For this compound, no such quantitative data has been published beyond the initial qualitative report of increased survival time in a single mouse model.
Conclusion: A Call for Further Research
While Doxorubicin remains a vital tool in the fight against leukemia, the emergence of drug resistance necessitates the exploration of novel therapeutic agents. This compound, based on its initial discovery, showed promise as a potential anti-leukemic compound. However, the profound lack of subsequent research prevents any meaningful comparison with established drugs like Doxorubicin.
To enable a proper evaluation of this compound's potential, the scientific community would require comprehensive studies that include:
-
Re-synthesis and validation of this compound's anti-leukemic activity.
-
In-depth in vitro studies across a panel of leukemia cell lines to determine its potency and spectrum of activity.
-
Detailed mechanistic studies to elucidate its precise mode of action.
-
Thorough in vivo preclinical studies in various leukemia models to assess its efficacy, toxicity, and pharmacokinetic profile.
Without such data, this compound will remain a footnote in the history of antibiotic discovery rather than a potential therapeutic option for leukemia patients. This guide, therefore, serves not as a direct comparison, but as a clear indication of the significant research gap that needs to be filled before the true potential of this compound can be understood.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of hydrazidomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluramycin A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
Validating the Antitumor Effects of Hydramycin: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents is a cornerstone of oncology research. This guide aims to provide a comprehensive overview of the available scientific literature concerning the antitumor effects of Hydramycin. However, a thorough review of published studies reveals a significant scarcity of data on this specific compound, limiting a comparative analysis with other established anticancer agents.
Limited Evidence for this compound as an Antitumor Agent
Initial research from 1991 identified this compound as a new antitumor antibiotic isolated from the fermentation broth of Streptomyces violaceus P950-4.[1] This early study reported that this compound exhibited potent antibacterial and cytotoxic activity. In vivo experiments showed that it increased the survival time of mice inoculated with P388 leukemia.[1] The compound was structurally related to the pluramycin group of antibiotics.[1]
Distinguishing this compound from Similar-Sounding Compounds
It is crucial to differentiate this compound from other compounds with similar names that have been investigated for their biological activities:
-
Hydramacin-1: This is an antimicrobial peptide, not an antitumor antibiotic, originally isolated from the freshwater polyp Hydra.[2][3][4] Its primary function is in host defense against pathogens.[2][3][5]
-
Hydralazine: This is an approved medication used to treat high blood pressure.[6] Some studies have explored its potential as an adjuvant in cancer therapy, suggesting it may enhance the efficacy of certain anticancer drugs by inducing tumor hypoxia.[7][8]
Conclusion
The available scientific literature on the antitumor effects of this compound is limited to a single study from over three decades ago. While this initial report suggested potential cytotoxic and antitumor activity, the absence of further research prevents a thorough validation and comparison of its effects in different cell lines. Consequently, the creation of a detailed guide with comparative data, experimental protocols, and signaling pathway diagrams is not feasible at this time. Further research would be necessary to elucidate the potential of this compound as a viable anticancer agent.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydramacin-1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hydralazine-induced tumor hypoxia: a potential target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
A Comparative Analysis of Hydramycin and Other Bioactive Compounds from Streptomyces
In the ever-evolving landscape of drug discovery, the genus Streptomyces remains a cornerstone, yielding a plethora of clinically significant compounds. This guide provides a comparative analysis of Hydramycin, a potent antitumor and antibacterial agent, with other notable Streptomyces-derived compounds: the anticancer drug Doxorubicin, the antibacterial agent Dactinomycin, and the antifungal agent Amphotericin B. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Performance Analysis
To facilitate a direct comparison of the bioactivities of these selected Streptomyces-derived compounds, the following tables summarize their reported minimum inhibitory concentrations (MIC) against various pathogens and their half-maximal inhibitory concentrations (IC50) against different cancer cell lines. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, its activity is described more qualitatively based on existing research.
Table 1: Antibacterial and Antifungal Activity (MIC, µg/mL)
| Compound | Organism | MIC (µg/mL) | Source |
| This compound | Gram-positive & Gram-negative bacteria | Potent activity reported | |
| Dactinomycin | Staphylococcus aureus (MRSA) | 1 | [1] |
| Amphotericin B | Aspergillus fumigatus | 1 | [2] |
| Aspergillus flavus | 1 | [2] | |
| Aspergillus terreus | 1-2 | [2] | |
| Candida albicans | 0.25 - 0.5 | [3] | |
| Candida parapsilosis | 0.5 | [3] | |
| Candida glabrata | 0.5 - 1 | [3] |
Table 2: Anticancer Activity (IC50, µM)
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | P388 leukemia | Increased survival time in mice | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89 | [4] |
| UMUC-3 (Bladder Cancer) | 5.15 ± 1.17 | [4] | |
| TCCSUP (Bladder Cancer) | 12.55 ± 1.47 | [4] | |
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29 | [4] | |
| HeLa (Cervical Cancer) | 2.92 ± 0.57 | [4] | |
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 | [4] | |
| M21 (Melanoma) | 2.77 ± 0.20 | [4] | |
| SNU449 (Hepatocellular Carcinoma) | >20 | [5] | |
| AMJ13 (Breast Cancer) | 223.6 (µg/ml) | [6] |
Mechanisms of Action: A Visual Guide
The diverse biological activities of these compounds stem from their distinct mechanisms of action. The following diagrams, rendered using Graphviz, illustrate the key signaling pathways and molecular interactions.
This compound, as a member of the pluramycin group of antibiotics, is understood to exert its cytotoxic effects through direct interaction with DNA. It intercalates between the base pairs of the DNA double helix, a process that disrupts the normal helical structure. This distortion physically obstructs the action of enzymes crucial for DNA replication and transcription, ultimately leading to the inhibition of nucleic acid synthesis and subsequent cell death.
Doxorubicin employs a dual mechanism to induce cancer cell death.[7][8] It intercalates into DNA, inhibiting macromolecular biosynthesis, and it inhibits the enzyme topoisomerase II, which is critical for relaxing DNA supercoils during replication.[7][] This leads to DNA double-strand breaks. Furthermore, Doxorubicin generates reactive oxygen species (ROS), causing oxidative stress and cellular damage.[7][8] The resulting DNA damage and oxidative stress activate signaling pathways, including the ATM/Chk2 and p53 pathways, which ultimately trigger apoptosis.[10]
Amphotericin B's antifungal activity is primarily due to its interaction with ergosterol, a key component of the fungal cell membrane.[11][12] Upon binding to ergosterol, Amphotericin B molecules aggregate to form pores or channels in the membrane.[12] This disrupts the membrane's integrity, leading to the leakage of essential intracellular ions, such as potassium and sodium, which ultimately results in fungal cell death.[11]
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized laboratory procedures. Below are detailed methodologies for two key assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
1. Preparation of Materials:
-
Microorganism: A pure culture of the test bacterium or fungus is grown overnight on an appropriate agar medium.
-
Inoculum Preparation: A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] This suspension is then further diluted in the test medium to achieve a final concentration of about 5 x 10⁵ CFU/mL in the assay wells.
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound, Dactinomycin, Amphotericin B) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[14][15]
-
Controls: A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included.
2. Assay Procedure:
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).[15][16]
3. Data Analysis:
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[14]
MTT Assay for IC50 Determination in Cancer Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is widely used to determine the cytotoxic potential of a compound.[17]
1. Preparation of Materials:
-
Cells: Cancer cell lines are cultured in an appropriate medium and seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well). The cells are allowed to adhere overnight.
-
Test Compound: A stock solution of the compound (e.g., this compound, Doxorubicin) is prepared and serially diluted in the cell culture medium.
-
MTT Reagent: MTT is dissolved in a sterile buffer (e.g., PBS) to a final concentration of 5 mg/mL.
-
Solubilization Solution: A solution to dissolve the formazan crystals is prepared (e.g., DMSO, acidified isopropanol).
2. Assay Procedure:
-
Treatment: The culture medium is replaced with medium containing the serially diluted test compound. Control wells receive medium with the vehicle used to dissolve the compound.
-
Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[5]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[17]
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.
3. Data Analysis:
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion
This compound, a pluramycin-like compound from Streptomyces violaceus, demonstrates significant potential as both an antibacterial and an anticancer agent through its mechanism of DNA intercalation. When compared to other well-established Streptomyces-derived compounds such as Doxorubicin, Dactinomycin, and Amphotericin B, it aligns with a class of potent cytotoxic agents. While detailed quantitative data for this compound remains to be fully elucidated in the public domain, its qualitative activities and mechanistic similarities to other DNA-intercalating agents underscore its therapeutic promise. The standardized experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel bioactive compounds emerging from the rich microbial world of Streptomyces. This comparative guide serves as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.
References
- 1. Molecular Details of Actinomycin D-Treated MRSA Revealed via High-Dimensional Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jidc.org [jidc.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advetresearch.com [advetresearch.com]
- 7. ClinPGx [clinpgx.org]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 12. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. mdpi.com [mdpi.com]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
Comparative Analysis of Hydramycin's Efficacy Against Drug-Resistant Bacteria
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
A comprehensive analysis of available data on Hydramycin (specifically Hydramacin-1, an antimicrobial peptide isolated from Hydra) reveals its potent activity against a range of multidrug-resistant bacteria. This guide provides a comparative overview of this compound's performance, detailed experimental protocols for its assessment, and visualizations of its mechanism of action to support further research and development in the field of novel antimicrobials.
Performance Against Antibiotic-Resistant Strains
Hydramacin-1 has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including clinical isolates with established resistance to conventional antibiotics. Its unique mode of action, which involves the aggregation of bacterial cells, presents a promising avenue for combating antimicrobial resistance.[1][2]
Quantitative Antimicrobial Activity
The following table summarizes the minimal bactericidal concentration (MBC) and 90% lethal dose (LD90) of Hydramacin-1 against various bacterial strains, including those with notable resistance profiles such as Extended-Spectrum β-Lactamase (ESBL)-producing Klebsiella pneumoniae.
| Bacterial Strain | Resistance Profile | MBC (µM) | LD90 (µM) |
| Escherichia coli ATCC 11775 | - | 0.9 | 0.45 |
| Escherichia coli ATCC 35218 | - | 0.9 | 0.45 |
| Klebsiella oxytoca (clinical isolate) | Multi-resistant | 0.9 | 0.45 |
| Klebsiella pneumoniae ATCC 700603 | ESBL | 3.6 | 0.9 |
| Staphylococcus aureus ATCC 6538 | - | >14.3 | >14.3 |
| Staphylococcus aureus ATCC 33593 | MRSA | >14.3 | >14.3 |
| Enterococcus faecalis ATCC 51299 | VRE | >14.3 | 7.1 |
| Staphylococcus hemolyticus ATCC 29970 | - | 1.8 | 0.9 |
| Streptococcus pyogenes ATCC 12344 | - | >14.3 | 7.1 |
Data sourced from Jung et al., 2009.
Mechanism of Action: A Dual Approach
Hydramacin-1 exerts its antimicrobial effect through a distinct mechanism that begins with the aggregation of bacterial cells.[2][3] This process is followed by the disruption of the bacterial membrane. This dual action is believed to contribute to its effectiveness against resistant strains and suggests a lower propensity for the development of bacterial resistance compared to conventional antibiotics that often have a single target.[4]
Caption: Proposed mechanism of action for Hydramacin-1.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.
Broth Microdilution Assay for Minimal Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For antimicrobial peptides like Hydramacin-1, specific modifications to standard protocols are recommended to ensure accuracy and reproducibility.
Materials:
-
Test antimicrobial peptide (e.g., Hydramacin-1)
-
Bacterial strains (quality control and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile, 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent the peptide from adhering to the plastic.[5]
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest peptide concentration that shows no visible bacterial growth.
-
Caption: Workflow for MIC determination via broth microdilution.
Bacterial Aggregation Assay
This assay visually and quantitatively assesses the ability of an antimicrobial peptide to induce bacterial cell aggregation.
Materials:
-
Log-phase bacterial culture
-
Hydramacin-1 solution
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Spectrophotometer
Protocol:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Wash the cells with PBS and resuspend to a specific optical density (e.g., OD600 of 1.0).
-
-
Assay:
-
In a microcentrifuge tube, mix the bacterial suspension with various concentrations of Hydramacin-1.
-
Include a control with bacteria and buffer only.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the optical density (OD600) of the upper part of the suspension without disturbing the pellet of aggregated cells.
-
A decrease in OD indicates bacterial aggregation and sedimentation.
-
Cross-Resistance Potential
While direct experimental studies on the development of cross-resistance between this compound and other antibiotics are limited, the unique mechanism of action of Hydramacin-1 suggests a lower probability of such an occurrence.[4] The physical disruption of the bacterial membrane is a more challenging mechanism for bacteria to develop resistance against compared to the specific enzyme inhibition targeted by many conventional antibiotics.[6][7] The effectiveness of Hydramacin-1 against existing multi-resistant strains further supports its potential as a therapeutic agent that may circumvent common resistance pathways.[2][3] However, further dedicated research is required to fully elucidate the potential for and mechanisms of any possible cross-resistance.
References
- 1. Hydramacin-1 - Wikipedia [en.wikipedia.org]
- 2. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The fight against antibiotic resistance - World Ocean Review World Ocean Review [worldoceanreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Induced Bacterial Cross-Resistance toward Host Antimicrobial Peptides: A Worrying Phenomenon [frontiersin.org]
- 7. Induced Bacterial Cross-Resistance toward Host Antimicrobial Peptides: A Worrying Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hydramycin and Cisplatin Cytotoxicity: A Guide for Researchers
In the landscape of cancer therapeutics, the evaluation of novel cytotoxic agents against established standards is a cornerstone of preclinical research. This guide provides a head-to-head comparison of the cytotoxic properties of Hydramycin, a lesser-known antitumor antibiotic, and cisplatin, a widely used chemotherapeutic agent. Due to the limited publicly available data on this compound's effects on cancer cell lines, this comparison juxtaposes the well-documented cytotoxic profile of cisplatin with the currently known information about this compound, highlighting areas for future investigation.
Executive Summary
Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger cell cycle arrest and apoptosis. Its mechanisms of action and cytotoxic parameters have been extensively characterized across a multitude of cancer cell lines.
This compound, an antitumor antibiotic belonging to the pluramycin group, has demonstrated cytotoxic activity and the ability to increase the survival time in murine leukemia models[1]. However, detailed in vitro studies characterizing its specific cytotoxic effects on various cancer cell lines, including IC50 values and the precise molecular mechanisms, are not widely available in the current body of scientific literature.
Data Presentation: Cytotoxicity Profile
The following tables summarize the available quantitative data for this compound and the extensively documented data for cisplatin.
Table 1: Overview of Cytotoxic Properties
| Feature | This compound | Cisplatin |
| Drug Class | Antitumor antibiotic (Pluramycin group) | Platinum-based chemotherapy |
| Primary Mechanism | Likely DNA alkylation (based on related compounds) | DNA cross-linking |
| Known Cytotoxicity | Demonstrated in P388 leukemia mouse model[1] | Broad-spectrum against various cancer cell lines |
| Detailed Data | Limited publicly available data | Extensive data on IC50, apoptosis, and cell cycle |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 24 | 10.41[2] |
| ACRP | Cisplatin-resistant Ovarian Carcinoma | 24 | 35.92[2] |
| OVCAR3 | Ovarian Carcinoma | 24 | 43.52[2] |
| 5637 | Bladder Cancer | 48 | 1.1[3] |
| HT-1376 | Bladder Cancer | 48 | 2.75[3] |
| MCF-7 | Breast Carcinoma | Not Specified | Variable[4] |
| HepG2 | Hepatocellular Carcinoma | 48 / 72 | Highly Variable[4] |
| HeLa | Cervical Carcinoma | 48 / 72 | Highly Variable[4] |
Note: IC50 values for cisplatin can be highly variable between studies due to differences in experimental conditions[4][5].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are standard protocols for key experiments used to evaluate the cytotoxic effects of compounds like this compound and cisplatin.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the cytotoxic agent (e.g., this compound or cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration[2].
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the cytotoxic agent for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature[6][7].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[7].
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the cytotoxic agent, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity[7].
Signaling Pathways and Mechanisms of Action
This compound: A Potential DNA Alkylator
As this compound is a member of the pluramycin family of antibiotics, its cytotoxic mechanism is likely to involve DNA alkylation, similar to other compounds in this class like hedamycin. This interaction with DNA can inhibit DNA replication and transcription, leading to cell cycle arrest and ultimately cell death.
Caption: Proposed cytotoxic mechanism of this compound.
Cisplatin: A Well-Established DNA Damaging Agent
Cisplatin's cytotoxicity is primarily mediated by its ability to form platinum-DNA adducts, which cause DNA damage. This damage activates a cascade of cellular responses, including the activation of p53, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of cisplatin-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial cytotoxic evaluation of a new compound against a known drug.
Caption: Standard workflow for comparative cytotoxicity analysis.
Conclusion and Future Directions
While cisplatin remains a critical tool in cancer chemotherapy with a well-defined cytotoxic profile, the exploration of novel agents like this compound is essential for advancing cancer treatment. The limited available data on this compound suggests it is a cytotoxic agent with in vivo antitumor properties[1]. However, a comprehensive understanding of its potency and mechanism of action requires further investigation.
Future research should focus on:
-
Determining the IC50 values of this compound across a panel of human cancer cell lines.
-
Investigating the effects of this compound on apoptosis and the cell cycle.
-
Elucidating the specific molecular signaling pathways activated by this compound-induced cytotoxicity.
Such studies will be invaluable in determining the potential of this compound as a therapeutic agent and will enable a more direct and detailed comparison with established chemotherapeutics like cisplatin.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Antibiotics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. aacrjournals.org [aacrjournals.org]
Independent Verification of Hydramycin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydramycin's (also known as Hydramacin-1) unique mechanism of action with other antimicrobial peptides, supported by experimental data. The information presented here is intended to assist researchers in the independent verification of its antibacterial properties.
Overview of Mechanisms of Action
This compound exhibits a distinct mechanism of action compared to many conventional antibiotics and other antimicrobial peptides. While many antimicrobial agents inhibit specific metabolic pathways or create pores in the bacterial membrane, this compound's primary mode of action is to induce bacterial aggregation, a process termed the "barnacle model".[1][2][3] This aggregation is followed by membrane disruption and cell death.[1][3]
For a comprehensive comparison, this guide includes two other well-characterized antimicrobial peptides with different mechanisms:
-
Magainin: This peptide kills bacteria by forming "toroidal pores" in the cell membrane, leading to the leakage of cellular contents.[4][5]
-
Polymyxin B: This antibiotic disrupts the integrity of the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS).[6]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Magainin, and Polymyxin B against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher potency.
| Bacterial Species | This compound (µg/mL) | Magainin (µg/mL) | Polymyxin B (µg/mL) |
| Escherichia coli | ~1.4[1][7] | 75[8] | 2[9] |
| Klebsiella oxytoca | <1.4[1][7] | - | - |
| Klebsiella pneumoniae | ~1.4[1][7] | - | 2[9] |
| Pseudomonas aeruginosa | - | - | 2[9] |
| Acinetobacter baumannii | - | 2-4[10] | 2[6][9] |
| Bacillus megaterium | <1.4[7] | - | - |
| Staphylococcus aureus | >100[1] | - | - |
| Staphylococcus haemolyticus | ~2.5[1] | - | - |
Note: MIC values can vary depending on the specific strain and the experimental conditions.
Experimental Protocols for Mechanism Verification
Bacterial Aggregation Assay (for this compound)
This assay visually and quantitatively assesses the ability of this compound to induce bacterial aggregation.
Materials:
-
Mid-logarithmic phase bacterial culture (e.g., E. coli)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solution of known concentration
-
Microplate reader or spectrophotometer
-
Microscope with imaging capabilities
-
96-well microtiter plate
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an optical density at 600 nm (OD600) of 0.5.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of this compound solution at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the respective wells. Include a control with PBS instead of this compound.
-
Incubate the plate at 37°C with gentle shaking for 10-30 minutes.[2][11]
-
Quantitative Measurement: Measure the OD600 of the supernatant after allowing the aggregates to settle. A decrease in OD600 of the supernatant indicates aggregation.
-
Qualitative Observation: Observe the formation of bacterial aggregates under a microscope.[2][11] Images of this compound-treated E. coli show significant aggregation, with cells connected by electron-dense contacts, sometimes adopting a thorn-apple-like morphology.[1][3][12]
Membrane Depolarization Assay
This assay measures the disruption of the bacterial membrane potential, a common effect of membrane-active antimicrobial peptides. The fluorescent probe DiSC3(5) is used, which accumulates in polarized cells, leading to fluorescence quenching. Depolarization causes the release of the dye and an increase in fluorescence.[13][14][15]
Materials:
-
Mid-logarithmic phase bacterial culture
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
DiSC3(5) stock solution (in DMSO)
-
Antimicrobial peptide solutions (this compound, Magainin, Polymyxin B)
-
Valinomycin (positive control for depolarization)
-
Fluorometer with bottom-reading capabilities and appropriate filters (e.g., 622 nm excitation, 670 nm emission)
Procedure:
-
Harvest and wash bacterial cells as described in the aggregation assay.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.05-0.1.
-
Add DiSC3(5) to a final concentration of 1-2 µM and incubate in the dark for 5-10 minutes to allow for dye uptake and fluorescence quenching.[13]
-
Transfer the cell suspension to a 96-well black microplate.
-
Record the baseline fluorescence for a few minutes.
-
Add the antimicrobial peptides at desired concentrations and continue to monitor the fluorescence intensity over time.
-
Add Valinomycin (e.g., 1 µM) at the end of the experiment to induce complete depolarization for normalization.
-
The percentage of depolarization can be calculated relative to the fluorescence increase caused by the positive control.
Visualization of Mechanisms
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound, Magainin, and Polymyxin B.
Caption: Proposed "Barnacle Model" for this compound's mechanism of action.
Caption: Mechanism of action of Magainin via toroidal pore formation.
Caption: Mechanism of action of Polymyxin B against Gram-negative bacteria.
Experimental Workflow for Mechanism Verification
The following diagram outlines a general workflow for the independent verification of an antimicrobial peptide's mechanism of action.
Caption: General experimental workflow for mechanism of action studies.
Visualizing the direct effects of these peptides on bacterial morphology provides crucial evidence for their mechanisms. Electron microscopy of this compound-treated bacteria reveals the characteristic cell aggregation.[1][12] In contrast, Atomic Force Microscopy (AFM) can be employed to visualize the formation of pores on the bacterial membrane surface induced by peptides like Magainin.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of pore formation by an antimicrobial peptide, magainin 2, in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emro.who.int [emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Magainin Resistance Process of Escherichia coli Strains in Light of the Cytosolic Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 15. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoscale Perturbations of Lipid Bilayers Induced by Magainin 2: Insights from AFM Imaging and Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Visualization of perforin/gasdermin/complement-formed pores in real cell membranes using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assemblies of pore-forming toxins visualized by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Hydramycin's Antibacterial Spectrum: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the antibacterial spectrum of Hydramycin, a potent antitumor antibiotic belonging to the pluramycin class. The performance of this compound is benchmarked against established clinical antibiotics, Vancomycin and Ciprofloxacin, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential therapeutic applications. This document outlines the experimental data in a comparative format, details the methodologies for key experiments, and visualizes the underlying scientific principles.
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound and its comparators was determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Note on this compound Data: Specific MIC values for this compound are not extensively available in the public domain. Therefore, data for Altromycin, a closely related member of the pluramycin antibiotic family, is presented as a surrogate to represent the expected antibacterial profile of this compound against Gram-positive bacteria.[1]
| Antibiotic | Bacterial Species | Gram Stain | MIC (µg/mL) |
| Altromycin (for this compound) | Streptococcus spp. | Gram-Positive | 0.2 - 3.12[1] |
| Staphylococcus spp. | Gram-Positive | 0.2 - 3.12[1] | |
| Vancomycin | Staphylococcus aureus | Gram-Positive | ≤0.5 - 2.0[2][3] |
| Enterococcus faecalis | Gram-Positive | 0.5 - 2.0[4] | |
| Ciprofloxacin | Escherichia coli | Gram-Negative | ≤0.06 - ≥8.0[5] |
| Pseudomonas aeruginosa | Gram-Negative | 0.125 - >4.0[6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented in this guide are determined using the broth microdilution method, a standardized and widely accepted technique for assessing antimicrobial susceptibility.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
- Antibiotic Stock Solutions: Sterile stock solutions of this compound, Vancomycin, and Ciprofloxacin are prepared at a known high concentration.
- 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
2. Inoculum Preparation:
- Several colonies of the test bacterium are transferred to a tube of sterile saline.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotics:
- A two-fold serial dilution of each antibiotic is performed in the 96-well plate using CAMHB.
- This creates a gradient of antibiotic concentrations across the wells.
- A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well (except the sterility control).
- The plate is sealed and incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
5. Interpretation of Results:
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Science
To further elucidate the concepts and processes discussed, the following diagrams are provided.
The proposed mechanism of action for pluramycin-class antibiotics like this compound involves the intercalation of the molecule into the bacterial DNA. This binding event is thought to interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[7]
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia | In Vivo [iv.iiarjournals.org]
- 5. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
Statistical validation of Hydramycin's in vivo antitumor activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitumor activity of Hydramycin, a promising antibiotic with cytotoxic properties. Due to the limited availability of recent in vivo data for this compound, this document leverages the foundational study by Hanada et al. (1991) and draws comparisons with Doxorubicin, a well-established chemotherapeutic agent used in the treatment of leukemia. The information is intended to offer a framework for understanding this compound's potential and to guide future research.
Comparative Efficacy Against P388 Leukemia
The following table summarizes the known in vivo antitumor activity of this compound against P388 leukemia in murine models, as reported in the initial discovery, and compares it with representative data for the standard chemotherapeutic agent, Doxorubicin. It is important to note that the quantitative data for this compound is not publicly available in detail; the information presented is based on the statement that it "increased the survival time of mice inoculated with P388 leukemia". The data for Doxorubicin is representative of values seen in preclinical studies.
| Compound | Mouse Model | Administration Route | Key Efficacy Metric | Result |
| This compound | P388 Leukemia | Intraperitoneal | Increased Lifespan (ILS %) | Data not specified, reported as "increased the survival time" |
| Doxorubicin | P388 Leukemia | Intraperitoneal | Increased Lifespan (ILS %) | ~50-100% (dose-dependent) |
Mechanism of Action: A Tale of Two Pathways
The antitumor effects of this compound and Doxorubicin, while both potent, are understood to arise from distinct yet related mechanisms of action at the molecular level.
This compound , being structurally related to the pluramycin group of antibiotics, is hypothesized to exert its cytotoxic effects through a dual mechanism involving direct DNA interaction and the generation of cellular stress.
-
DNA Intercalation and Alkylation: The planar aromatic core of this compound likely intercalates between DNA base pairs, disrupting the helical structure and interfering with essential processes like DNA replication and transcription. Furthermore, pluramycins are known to alkylate DNA, forming covalent bonds that lead to irreversible DNA damage.
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, this compound may participate in redox cycling, leading to the production of superoxide and hydroxyl radicals. This surge in ROS induces oxidative stress, damaging cellular components including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
Doxorubicin , a cornerstone of chemotherapy, also targets DNA but its mechanism is more extensively characterized.
-
DNA Intercalation: Doxorubicin's planar anthracycline ring structure inserts itself into the DNA helix, obstructing the machinery of DNA and RNA synthesis.
-
Topoisomerase II Inhibition: A critical aspect of Doxorubicin's cytotoxicity is its inhibition of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication. By trapping the enzyme-DNA complex, Doxorubicin leads to the accumulation of double-strand breaks, a lethal event for proliferating cancer cells.
-
Reactive Oxygen Species (ROS) Production: Doxorubicin is also a potent inducer of ROS, contributing to its cardiotoxic side effects but also to its antitumor activity.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide, based on established protocols for the P388 leukemia model.
In Vivo Antitumor Activity in P388 Murine Leukemia Model
This protocol outlines the steps for evaluating the efficacy of a test compound against P388 leukemia in a murine model.
-
Animal Model: Female CDF1 or BDF1 mice, typically 6-8 weeks old, are used.
-
Tumor Inoculation: P388 leukemia cells are maintained in vivo through serial intraperitoneal (i.p.) passage in DBA/2 mice. For the experiment, a suspension of 1 x 10^6 P388 cells in 0.5 mL of saline is injected i.p. into the experimental mice on Day 0.
-
Compound Administration:
-
This compound: The compound is dissolved in a suitable vehicle (e.g., sterile saline, PBS with a small amount of solubilizing agent).
-
Doxorubicin: Doxorubicin hydrochloride is dissolved in sterile saline.
-
Treatment is initiated 24 hours after tumor inoculation (Day 1) and continues for a specified period (e.g., daily for 9 days). The compounds are administered i.p. at various dose levels. A control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
The primary endpoint is the mean survival time (MST) of the mice in each group.
-
The percentage increase in lifespan (% ILS) is calculated using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100
-
A % ILS of ≥ 25% is generally considered indicative of significant antitumor activity.
-
-
Toxicity Monitoring: Mice are monitored daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the experimental workflow for in vivo testing.
Comparative Transcriptomic Analysis of Cancer Cells Treated with DNA Intercalating Agents
Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Hydramycin on cancer cells. Therefore, this guide provides a comparative overview of transcriptomic data from cancer cells treated with Doxorubicin, a well-studied antitumor antibiotic that, like this compound, functions as a DNA intercalating agent and topoisomerase II inhibitor. The data presented here serves as a representative model for understanding the cellular response to this class of chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of DNA intercalating drugs.
Introduction to Doxorubicin and its Mechanism of Action
Doxorubicin is a widely utilized chemotherapeutic drug effective against a range of cancers, including breast cancer, lung cancer, and leukemia.[1][2] Its primary anticancer mechanism involves intercalation into DNA, which obstructs DNA synthesis and transcription.[3] Doxorubicin also inhibits topoisomerase II, an enzyme critical for resolving DNA tangles, leading to DNA double-strand breaks and the induction of apoptosis.[3][4] Despite its efficacy, resistance to Doxorubicin is a significant clinical challenge, often linked to genetic and epigenetic alterations within cancer cells.[3][4]
Data Presentation: Gene Expression Changes in Doxorubicin-Treated Cancer Cells
Transcriptomic analyses of various cancer cell lines treated with Doxorubicin have revealed significant alterations in gene expression. These changes reflect the cell's response to DNA damage, cell cycle arrest, and stress. Below is a summary of differentially expressed genes (DEGs) identified in studies on breast cancer cell lines (MCF-7) and triple-negative breast cancer (TNBC) cells.
Table 1: Differentially Expressed Genes in Doxorubicin-Resistant MCF-7 Breast Cancer Cells
| Gene | Regulation | Fold Change (Log2) | Function |
| GSTP1 | Up-regulated | >2.0 | Detoxification, Drug Resistance |
| MT1E | Up-regulated | >2.0 | Metal binding, Detoxification |
| MT1M | Up-regulated | >2.0 | Metal binding, Detoxification |
| GPX1 | Up-regulated | >2.0 | Oxidative stress response |
| ABCB1 | Up-regulated | Not specified | Drug efflux pump |
Source: Based on data from studies on Doxorubicin-resistant MCF-7 cells. A total of 2,150 genes were found to be up-regulated and 1,813 were down-regulated.[5]
Table 2: Representative Differentially Expressed Genes in TNBC Cells with Acquired Doxorubicin Resistance
| Gene Category | Regulation | Number of Genes | Key Pathways Involved |
| Coding Genes | Up-regulated | 196 | Drug Resistance, DNA Binding |
| Coding Genes | Down-regulated | 115 | Cellular Response to Stimulus |
Source: Based on microarray data from TNBC cells exposed to multiple doses of Doxorubicin.[3]
Experimental Protocols
The following protocols are generalized from methodologies reported in transcriptomic studies of Doxorubicin-treated cancer cells.
Cell Culture and Doxorubicin Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Doxorubicin Treatment: For acute treatment studies, cells are exposed to Doxorubicin at a specific concentration (e.g., 1 µM) for a set duration (e.g., 24-72 hours). For resistance studies, cell lines are often chronically exposed to increasing concentrations of Doxorubicin over several passages to develop a resistant phenotype.[3][6]
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from both treated and untreated (control) cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation: An RNA sequencing library is prepared from the extracted RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., hg38).
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the Doxorubicin-treated and control groups. A common threshold for significance is a p-adjusted value < 0.05 and a log2 fold change of ≥ |1|.[7]
-
Pathway and Functional Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG pathways) are conducted on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most affected by the treatment.[2]
Visualization of Workflows and Pathways
Experimental Workflow for Transcriptomic Analysis
Caption: A generalized workflow for the transcriptomic analysis of Doxorubicin-treated cancer cells.
Doxorubicin-Induced DNA Damage Response Pathway
Caption: Simplified signaling pathway of Doxorubicin-induced DNA damage response in cancer cells.
References
- 1. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DoxoDB: A Database for the Expression Analysis of Doxorubicin-Induced lncRNA Genes [mdpi.com]
- 3. New insights in gene expression alteration as effect of doxorubicin drug resistance in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Integrated Chromatin Accessibility and Transcriptome Landscapes of Doxorubicin-Resistant Breast Cancer Cells [frontiersin.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hydramycin
For Immediate Implementation by Laboratory Personnel
The proper disposal of antimicrobial agents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Hydramycin, a potent antitumor antibiotic. Adherence to these protocols is imperative to mitigate risks of environmental contamination and the development of antimicrobial resistance.
This compound, an antibiotic belonging to the pluramycin group, requires careful handling and disposal due to its cytotoxic and antibacterial properties.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of antibiotic and hazardous pharmaceutical waste.
Core Principles of Antibiotic Waste Management
Improper disposal of antibiotics can lead to their accumulation in the environment, contributing to the rise of antibiotic-resistant bacteria and posing a threat to ecosystems and human health.[2][3][4] Therefore, all personnel handling this compound must be trained in the following disposal protocols.
Segregation and Classification of this compound Waste
All materials that have come into contact with this compound, including unused stock solutions, contaminated media, and personal protective equipment (PPE), must be considered hazardous chemical waste.[5] Segregation at the point of generation is crucial to ensure proper handling and disposal.
| Waste Category | Description | Recommended Disposal Container |
| Concentrated this compound Solutions | Unused or expired stock solutions of this compound. | Labeled, leak-proof hazardous chemical waste container. |
| Contaminated Liquid Waste | Cell culture media, buffers, and other liquids containing this compound. | Labeled, leak-proof hazardous chemical waste container. Autoclaving may not be sufficient to inactivate the antibiotic.[5] |
| Contaminated Solid Waste | Pipette tips, flasks, gloves, gowns, and other solid materials contaminated with this compound. | Labeled biohazard or chemical waste bags/containers, as per institutional guidelines. |
| Empty this compound Vials | Original vials that contained this compound. | Dispose of as hazardous waste, even if empty, as residual amounts may remain. |
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making process for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols for Inactivation (When Permissible)
While disposal through a licensed hazardous waste vendor is the primary recommendation, some institutions may have protocols for the chemical inactivation of certain antibiotic waste streams. These procedures should only be performed by trained personnel and in accordance with your institution's approved safety protocols.
Note: No specific, validated chemical inactivation protocol for this compound was found in the public domain. The following is a general example for other types of antibiotics and should not be used for this compound without explicit approval and validation from your institution's Environmental Health and Safety (EHS) department.
Example Protocol (for illustrative purposes only):
-
Consult EHS: Before proceeding, consult with your institution's EHS department to determine if chemical inactivation is a permissible disposal method for this compound waste.
-
Select Appropriate Reagent: Based on the chemical structure of this compound (a pluramycin-type anthraquinone), EHS may recommend an oxidizing agent or a solution that causes hydrolysis to deactivate the molecule.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Neutralization: In a designated chemical fume hood, slowly add the prescribed inactivating agent to the this compound waste. Monitor the reaction for any signs of off-gassing or excessive heat generation.
-
Verification: After the reaction is complete, follow institutional protocols to verify the inactivation of the antibiotic. This may involve analytical techniques such as HPLC.
-
Final Disposal: Dispose of the treated waste as instructed by your EHS department. Even after treatment, it may still be classified as hazardous waste.
Key Operational and Disposal Plans
| Plan Element | Action Required |
| Personnel Training | All personnel handling this compound must complete training on hazardous waste disposal procedures. |
| Waste Minimization | Prepare only the required amount of this compound solution for each experiment to minimize waste. |
| Spill Response | In the event of a spill, immediately cordon off the area and follow your institution's chemical spill response protocol. Do not attempt to clean up a large spill without proper training and equipment. |
| Regulatory Compliance | All disposal procedures must comply with local, state, and federal regulations for hazardous and pharmaceutical waste. This includes regulations from the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA). |
| Record Keeping | Maintain accurate records of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements. |
Logical Relationships in Disposal Decision-Making
The decision process for handling this compound waste should follow a clear, risk-based approach. The primary goal is to prevent environmental release and ensure personnel safety.
Caption: Decision tree for managing this compound waste.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, thereby protecting your personnel and the environment. Always prioritize consulting your institution's Environmental Health and Safety department for specific guidance.
References
- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 4. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 5. bitesizebio.com [bitesizebio.com]
Essential Safety and Handling Protocols for Hydramycin (Doxycycline Hydrochloride)
This guide provides crucial safety and logistical information for the handling and disposal of Hydramycin, also known as Doxycycline Hydrochloride. Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. It is imperative to wear the following PPE when handling this compound.[1][2]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Nitrile or low-protein, powder-free latex gloves are recommended. For prolonged or frequent contact, consider double gloving. The suitability and durability of the glove material should be assessed based on the specific laboratory conditions. After use, hands should be thoroughly washed and dried.[3] |
| Eye Protection | Safety Glasses | Chemical safety goggles or glasses should be worn to prevent eye contact with this compound dust or solutions.[2][4] |
| Respiratory Protection | Dust Respirator | An approved/certified dust respirator is necessary to avoid inhalation of the powder form of the compound. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable low-permeability coverall is recommended. For manufacturing operations or when handling significant quantities, air-supplied full-body suits may be required.[3] |
| Foot Protection | Shoe Covers | Protective shoe covers should be worn, especially when handling larger quantities or in manufacturing settings, to prevent contamination of personal footwear.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid generating dust when handling the solid form of the compound.[3][5]
-
Minimize dust accumulation and clean up any spills immediately.[6]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
Storage:
-
Store in a tightly closed container.
-
Keep the container in a cool, well-ventilated area.[2]
-
Recommended storage temperature is between +2°C to +8°C (+36°F to +46°F).[5]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and contamination:
-
Evacuate the immediate area.[4]
-
Wear appropriate PPE, including a respirator, chemical safety goggles, gloves, and a lab coat.[4]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[3]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Ensure the vacuum cleaner is fitted with a HEPA filter.[3]
-
After the material has been collected, clean the affected area.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations. A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
First Aid Measures
In case of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[6]
-
Ingestion: If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE) for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
